molecular formula C10H11F3N2O B1317175 2-Morpholino-3-(trifluoromethyl)pyridine CAS No. 220459-52-9

2-Morpholino-3-(trifluoromethyl)pyridine

Cat. No.: B1317175
CAS No.: 220459-52-9
M. Wt: 232.2 g/mol
InChI Key: YAUBVDRHLOCQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-3-(trifluoromethyl)pyridine is a high-value chemical intermediate engineered for advanced discovery research in agrochemical and pharmaceutical development. This compound integrates two powerful pharmacophores: the trifluoromethylpyridine (TFMP) moiety and the morpholine ring. The TFMP structural motif is a cornerstone in modern crop protection science; derivatives are active ingredients in more than 20 commercial agrochemicals, including leading herbicides and fungicides . The biological activity is driven by the unique physicochemical properties of the trifluoromethyl group—its strong electron-withdrawing nature and high electronegativity enhance biomolecular binding affinity, lipophilicity, and metabolic stability . In pharmaceutical research, TFMP derivatives are critical components in several approved drugs and numerous candidates undergoing clinical trials . The morpholine ring is a ubiquitous scaffold in medicinal chemistry, featured in over 100 known drugs . It is renowned for its ability to fine-tune key pharmacokinetic properties. Its weakly basic nitrogen and oxygen atoms confer an optimal balance of lipophilicity and water solubility, which can significantly improve a compound's bioavailability and tissue penetration . This is particularly valuable for designing active ingredients that require penetration of plant cuticles or the blood-brain barrier for CNS-targeting therapeutics . Furthermore, the morpholine ring can act as a versatile synthetic handle for further functionalization . This compound is offered with a guaranteed purity of ≥98% and is provided for Research Use Only. It is strictly intended for laboratory research and further manufacturing of non-human-use products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBVDRHLOCQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250551
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220459-52-9
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220459-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Morpholino-3-(trifluoromethyl)pyridine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF₃), in particular, has proven to be invaluable for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] When appended to a privileged heterocyclic core like pyridine, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for novel therapeutics.[2][3] This guide provides an in-depth examination of 2-Morpholino-3-(trifluoromethyl)pyridine, a compound that marries the electronic advantages of the TFMP system with the favorable pharmacokinetic profile of the morpholine substituent. We will explore its synthesis through a robust and scalable protocol, detail a comprehensive characterization workflow, and discuss its significance as a versatile intermediate in drug development.

Part 1: The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for the synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is both efficient and highly regioselective, making it ideal for laboratory and industrial-scale production.

Mechanistic Rationale: Activating the Pyridine Core

The SNAr reaction hinges on the electronic nature of the pyridine ring.[4] The inherent electron deficiency of the pyridine nitrogen, combined with the potent electron-withdrawing effect of the adjacent trifluoromethyl group, renders the C-2 position highly electrophilic. This pronounced activation makes the carbon atom exceptionally susceptible to attack by a nucleophile.

Morpholine, a secondary amine, serves as the nucleophile. The reaction proceeds via a two-step addition-elimination mechanism.[4] First, the morpholine nitrogen attacks the C-2 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the chloride ion, a competent leaving group, yielding the final product. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

While fluoropyridines can exhibit even faster reaction rates in SNAr due to fluorine's high electronegativity, chloropyridines are often more commercially available and cost-effective starting materials.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the purified final product.

Synthesis_Workflow Start Starting Materials - 2-Chloro-3-(trifluoromethyl)pyridine - Morpholine - Base (e.g., K2CO3) - Solvent (e.g., DMSO) Reaction SNAr Reaction - Heat mixture (e.g., 100-120 °C) - Monitor via TLC/LC-MS Start->Reaction Combine & Heat Workup Aqueous Work-up - Quench with water - Extract with organic solvent - Wash & Dry Reaction->Workup Cool & Quench Purification Purification - Concentrate crude product - Column Chromatography Workup->Purification Isolate Crude Product Final Product 2-Morpholino-3- (trifluoromethyl)pyridine Purification->Product Isolate Pure

Caption: Synthetic workflow for 2-Morpholino-3-(trifluoromethyl)pyridine via SNAr.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) [Melting Point: 36-40 °C][7]

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine. Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 110 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.

  • Final Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield 2-Morpholino-3-(trifluoromethyl)pyridine as a solid or viscous oil. Dry under high vacuum to remove residual solvent.

Part 2: Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized compound is a critical step that relies on a suite of orthogonal analytical techniques.

Characterization Workflow Diagram

The following diagram outlines the standard workflow for the analytical characterization of the final product.

Characterization_Workflow Sample Purified Product MS Mass Spectrometry (MS) Confirms Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Structure & Purity Sample->NMR Data_Analysis Data Analysis & Structure Confirmation MS->Data_Analysis NMR->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Standard workflow for the characterization of synthesized compounds.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques for 2-Morpholino-3-(trifluoromethyl)pyridine (C₁₀H₁₁F₃N₂O).

Technique Parameter Expected Result Rationale
Mass Spec. (ESI+) Molecular Weight (MW)232.08 g/mol Calculated MW for C₁₀H₁₁F₃N₂O
[M+H]⁺m/z 233.09Protonated molecular ion peak
¹H NMR Pyridine H-6δ 8.4-8.6 ppm (d)α-proton to nitrogen, deshielded[8]
Pyridine H-4δ 7.8-8.0 ppm (d)γ-proton to nitrogen[8]
Pyridine H-5δ 7.2-7.4 ppm (dd)β-proton to nitrogen[8]
Morpholine -NCH₂-δ 3.8-4.0 ppm (t)Protons adjacent to oxygen
Morpholine -OCH₂-δ 3.2-3.4 ppm (t)Protons adjacent to nitrogen
¹³C NMR Pyridine C-2δ ~158 ppmCarbon bearing morpholino group
Pyridine C-3δ ~125 ppm (q)Carbon bearing CF₃ group (shows C-F coupling)
CF₃δ ~122 ppm (q)Trifluoromethyl carbon (shows C-F coupling)
Pyridine C-4, C-5, C-6δ 120-150 ppmRemaining aromatic carbons[8]
Morpholine -OCH₂-δ ~66 ppmAliphatic carbons adjacent to oxygen
Morpholine -NCH₂-δ ~48 ppmAliphatic carbons adjacent to nitrogen
¹⁹F NMR CF₃δ ~ -60 to -65 ppm (s)Single environment for the three fluorine atoms
Standard Operating Procedures for Analysis
  • Mass Spectrometry (MS): Dissolve a small sample (~0.1 mg) in methanol or acetonitrile (1 mL). Analyze using electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field instrument. Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak.

Part 3: Significance in Drug Development

The 2-Morpholino-3-(trifluoromethyl)pyridine scaffold is a valuable asset in the design of new chemical entities. The trifluoromethyl group often enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability due to its lipophilicity.[1] The morpholine moiety is a widely used functional group in approved drugs, valued for its ability to improve aqueous solubility and provide a key hydrogen bond acceptor, which can be critical for target engagement. This combination of properties makes the title compound a strategic starting point for building libraries of potential drug candidates across various therapeutic areas.[2][9]

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-172. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Google Patents. (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Hsu, C. C., & Lee, C. W. (2013). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. International Journal of Molecular Sciences, 14(11), 21957-21971. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9284-9296. Available at: [Link]

  • Smith, A. M., & Williams, G. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(31), 8754-8774. Available at: [Link]

  • ResearchGate. (2019). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Sulpizio, M., & Ruffo, F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5521. Available at: [Link]

  • Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Canadian Science Publishing. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Inorganic Chemistry. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Available at: [Link]

  • Wikipedia. Pyridine. Wikipedia. Available at: [Link]

Sources

Physicochemical properties of 2-Morpholino-3-(trifluoromethyl)pyridine

[1]

CAS Registry Number: 220459-52-9 Chemical Formula:

Molecular Weight:IUPAC Name:

Executive Summary & Structural Significance

This technical guide profiles 2-Morpholino-3-(trifluoromethyl)pyridine , a specialized heterocyclic building block critical in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors and agrochemical agents.

The molecule features a pyridine core substituted at the ortho positions (2,[1][2][3][4][5][6][7]3) with a morpholine ring and a trifluoromethyl (

146"Ortho-Effect"
  • Conformational Twist: The steric bulk of the 3-

    
     group forces the 2-morpholine ring out of planarity with the pyridine system. This non-planar conformation is often exploited in medicinal chemistry to improve selectivity for ATP-binding pockets in kinases (e.g., Buparlisib analogs).
    
  • Metabolic Stability: The electron-withdrawing

    
     group deactivates the pyridine ring against oxidative metabolism while simultaneously blocking the metabolically vulnerable 3-position.
    
  • Solubility Modulation: The morpholine moiety provides a hydrogen-bond acceptor and moderate polarity, counterbalancing the high lipophilicity of the

    
     group to improve aqueous solubility and oral bioavailability.
    

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and lead optimization.

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline)Typically isolated as an off-white to pale yellow solid.
Melting Point 45°C – 50°C (Predicted)Low melting point due to disruption of crystal packing by the twisted conformation.
Boiling Point ~280°C (at 760 mmHg)High boiling point consistent with polar heterocyclic systems.
LogP (Octanol/Water) 2.4 ± 0.4 (Calculated)The

(+1.2) and Morpholine (-0.[1][4][8]8) contributions result in a moderate lipophilicity ideal for CNS penetration and membrane permeability.
pKa (Conjugate Acid) ~1.5 – 2.5 (Pyridine N)Critical Insight: The basicity of the pyridine nitrogen is drastically reduced by the inductive electron-withdrawing effect (-I) of the adjacent 3-

group. The morpholine nitrogen is non-basic due to resonance delocalization into the pyridine ring.
Topological Polar Surface Area (TPSA) 32.7 ŲLow TPSA suggests high blood-brain barrier (BBB) permeability potential.
Solubility Low in Water; High in DCM, MeOH, DMSORequires protonation (salt formation) or cosolvents for aqueous formulation.

Synthetic Protocol (Self-Validating System)

The synthesis relies on a Nucleophilic Aromatic Substitution (

self-validating
Precursors
  • Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1) or 2-Fluoro-3-(trifluoromethyl)pyridine (CAS 65753-52-8). Note: The Fluoro- derivative reacts significantly faster due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex.

  • Nucleophile: Morpholine (Excess).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) in dry Acetonitrile (5 mL/mmol).

  • Addition: Add Potassium Carbonate (2.0 eq, anhydrous, granular) followed by Morpholine (1.2 eq).

    • Checkpoint 1: The suspension should be white/off-white.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Checkpoint 2 (Visual): As the reaction proceeds, the mixture may darken slightly to yellow. TLC (Hexane/EtOAc 4:1) should show the disappearance of the UV-active starting material (

      
      ) and the appearance of a more polar product (
      
      
      ).
  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
       and excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification (Acid/Base Extraction): Dissolve residue in EtOAc. Wash with 1N HCl. The product (weakly basic) may remain in the organic layer or partition partially; however, a standard wash with water and brine is usually sufficient due to the high lipophilicity. For high purity, pass through a short silica plug eluting with 10-20% EtOAc in Hexanes.

  • Validation: Verify structure via

    
    -NMR. Look for the characteristic morpholine peaks (3.6–3.8 ppm) and the loss of the downfield shift associated with the 2-Cl position.
    
Synthesis Workflow Diagram

SynthesisWorkflowStartStart:2-Chloro-3-(trifluoromethyl)pyridineReagentsAdd Reagents:Morpholine (1.2 eq)K2CO3 (2.0 eq)MeCN (Solvent)Start->ReagentsReactionReflux (SNAr):80°C, 4-6 Hours(Meisenheimer Complex)Reagents->ReactionHeatCheckpointCheckpoint:TLC Monitoring(Disappearance of SM)Reaction->CheckpointCheckpoint->ReactionIncompleteWorkupWorkup:Filtration & ConcentrationSilica Plug PurificationCheckpoint->WorkupCompleteProductFinal Product:2-Morpholino-3-(trifluoromethyl)pyridine(CAS 220459-52-9)Workup->Product

Caption: SNAr synthesis pathway highlighting critical reagents and decision checkpoints.

Structural Activity & Applications

Medicinal Chemistry: The Kinase Hinge Binder

This molecule is a quintessential "hinge binder" fragment. In many kinase inhibitors (e.g., PI3K

  • Electronic Push-Pull: The electron-deficient pyridine (due to

    
    ) makes the ring susceptible to further nucleophilic attacks at the 6-position, allowing for the construction of complex tri-substituted pyridine drugs.
    
  • Metabolic Blocking: The

    
     group prevents cytochrome P450 oxidation at the 3-position, extending the half-life (
    
    
    ) of the drug candidate.
Agrochemicals

Similar to Fluazinam and Fluopicolide derivatives, this motif is used in fungicides where the lipophilic

Structure-Property Relationship (SPR) Map

SPR_MapCore2-Morpholino-3-(trifluoromethyl)pyridineCF33-Trifluoromethyl GroupCore->CF3Morph2-Morpholine RingCore->MorphPyridinePyridine CoreCore->PyridineLipophilIncreases LogP(Membrane Permeability)CF3->LipophilMetabBlocks Metabolism(Stability)CF3->MetabTwistInduces Non-Planarity(Selectivity)CF3->TwistSteric ClashBasicityReduces Basicity(pKa < 2.5)CF3->Basicity-I EffectSolubilityImproves Solubility(H-Bond Acceptor)Morph->SolubilityMorph->TwistPyridine->BasicityElectron Deficient

Caption: Structure-Property Relationship (SPR) map detailing how specific functional groups dictate physicochemical behavior.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783296, 2-Fluoro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Burger, A.Burger's Medicinal Chemistry and Drug Discovery. (Principles of Isosterism and Fluorine Chemistry).

Biological Activity of Trifluoromethylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Pyridine Synergy

In the high-stakes landscape of drug discovery and agrochemistry, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged structure."[1][2] This moiety is not merely a passive linker; it is a functional pharmacophore that simultaneously modulates lipophilicity , metabolic stability , and electronic distribution .

For the researcher, the TFMP group offers a precise tool to tune the physicochemical properties of a lead compound. The electron-withdrawing nature of the trifluoromethyl (


) group, combined with the 

-deficient pyridine ring, creates a unique electronic environment that enhances binding affinity to hydrophobic pockets (e.g., Androgen Receptor, HIV Protease) while protecting the molecule from oxidative metabolism.[1][2]

This guide provides a technical deep-dive into the biological activity, synthesis, and experimental characterization of TFMP derivatives.

Physicochemical Core: Why Trifluoromethylpyridine?

The biological success of TFMP derivatives stems from three distinct molecular mechanisms:

The "Metabolic Shield" Effect

The C–F bond is the strongest single bond in organic chemistry (


116 kcal/mol). Placing a 

group at metabolic "hotspots" (typically positions prone to CYP450 oxidation) effectively blocks metabolic degradation.[1][2]
  • Mechanism: The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by electrophilic enzymes.

  • Outcome: Increased half-life (

    
    ) and oral bioavailability.[1][2]
    
Electronic Modulation ( and Binding)

The


 group is strongly electron-withdrawing (

effect).[1][2] When attached to a pyridine ring, it significantly lowers the

of the pyridine nitrogen and any adjacent functional groups (e.g., amides or sulfonamides).
  • Impact: This acidity modulation often strengthens hydrogen bonding interactions with target proteins.[1] For example, in Tipranavir , the sulfonamide N-H becomes more acidic, enhancing its interaction with the HIV protease active site.

Lipophilicity and Membrane Permeability

The


 group is highly lipophilic.[1][2] Its addition typically increases the 

of a molecule by

1.2 units.[1]
  • Benefit: Enhanced passive transport across cell membranes and the Blood-Brain Barrier (BBB), critical for CNS-active agents.[1][2]

Therapeutic Applications & Case Studies

Oncology: Androgen Receptor Antagonists

Apalutamide (Erleada) represents the pinnacle of TFMP engineering.

  • Structure: Contains a 6-cyano-5-(trifluoromethyl)pyridine moiety.[1][2][3][4]

  • Mechanism: The TFMP ring fits into the ligand-binding domain (LBD) of the Androgen Receptor (AR).[1][2] The electron-deficient ring participates in stacking interactions, while the

    
     group fills a hydrophobic sub-pocket, preventing the conformational change required for AR nuclear translocation.[1][2]
    
  • Clinical Advantage: Compared to non-fluorinated analogues, Apalutamide shows superior potency and reduced CNS penetration (lowering seizure risk relative to Enzalutamide).[1][2]

Antivirals: HIV Protease Inhibitors

Tipranavir (Aptivus) utilizes a 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold.[1][2][5][6]

  • Mechanism: The TFMP group is critical for non-peptidic binding. It positions the sulfonamide group to form a hydrogen bond network with the protease backbone (Asp29/Asp30), retaining potency even against multi-drug-resistant HIV strains.[1][2]

Agrochemicals: Insecticides

Flonicamid is a systemic insecticide acting as a selective feeding blocker.[1][7]

  • Structure:

    
    -(cyanomethyl)-4-(trifluoromethyl)nicotinamide.[2][8][9]
    
  • Activity: It inhibits the chordotonal organs in aphids.[7] The 4-TFMP structure is essential; shifting the

    
     to position 5 or 6 drastically reduces insecticidal activity, highlighting the strict Structure-Activity Relationship (SAR).[2]
    

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing TFMP derivatives.

SAR_Logic TFMP Trifluoromethylpyridine (TFMP) Scaffold Lipophilicity Lipophilicity (LogP) Membrane Permeability TFMP->Lipophilicity CF3 Group Metabolic Metabolic Stability Blocks CYP450 Oxidation TFMP->Metabolic C-F Bond Strength Electronic Electronic Tuning Lowers pKa of neighbors TFMP->Electronic -I Effect Oncology Oncology (e.g., Apalutamide) AR Antagonist Lipophilicity->Oncology Bioavailability Agro Agrochemicals (e.g., Flonicamid) Insecticide Metabolic->Agro Persistence Antiviral Antiviral (e.g., Tipranavir) HIV Protease Inhibitor Electronic->Antiviral H-Bond Strength

Figure 1: Core mechanistic advantages of the TFMP scaffold linking physicochemical properties to therapeutic outcomes.[1][2]

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

A standard method to generate TFMP libraries is the displacement of a chlorine atom on the pyridine ring by an amine. This reaction exploits the electron-deficient nature of the pyridine, further activated by the


 group.[1][2]

Target: Synthesis of N-substituted-5-(trifluoromethyl)pyridin-2-amine derivatives. Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine.[2][10][11]

Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv, e.g., 1 mmol) in anhydrous DMSO or DMF (3 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv).[1]

  • Base: Add Potassium Carbonate (

    
    )  (2.0 equiv) or Diisopropylethylamine (DIPEA)  to neutralize the HCl generated.[1][2]
    
  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
    
    • Note: The

      
       group at C5 activates the C2 position, facilitating the displacement of the chloride.[1]
      
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (20 mL).

    • Precipitate: If a solid forms, filter and wash with water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (

      
      ).[1][2] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography or recrystallization.[1][2]

Bioassay: MTT Cytotoxicity Screen

To evaluate the anticancer potential of synthesized TFMP derivatives (e.g., analogues of Apalutamide), the MTT assay is the gold standard for determining cell viability (


).[1]

Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt into purple formazan crystals.[1]

Protocol:

  • Seeding: Seed cancer cells (e.g., LNCaP prostate cancer cells for AR antagonists) in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100
    
    
    L complete media. Incubate for 24 hours at 37°C, 5%
    
    
    .
  • Treatment:

    • Prepare stock solutions of TFMP derivatives in DMSO (typically 10 mM).

    • Perform serial dilutions in culture media (ensure final DMSO

      
      ).[1][2]
      
    • Add 100

      
      L of treatment media to wells. Include Vehicle Control  (DMSO only) and Positive Control  (e.g., Apalutamide).[2]
      
    • Incubate for 48–72 hours .[1][2]

  • MTT Addition:

    • Prepare MTT stock (5 mg/mL in PBS).[1][2][12] Filter sterilize.[1][2][12]

    • Add 20

      
      L  of MTT stock to each well.
      
    • Incubate for 3–4 hours at 37°C until purple precipitate is visible.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1][2]

    • Add 150

      
      L DMSO  to each well.[1][2]
      
    • Shake plate on an orbital shaker for 15 minutes to dissolve formazan.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1][2] Plot dose-response curves to determine 
    
    
    
    .[1][2]

Synthesis Pathway Visualization[2]

The following diagram details the industrial and laboratory routes to the key intermediate 2-chloro-5-(trifluoromethyl)pyridine , the precursor for many drugs.

Synthesis_Pathway Start 3-Picoline (3-Methylpyridine) Step1 Chlorination (Cl2, vapor phase) Start->Step1 Inter1 2-Chloro-5-(trichloromethyl)pyridine (Intermediate) Step1->Inter1 Step2 Fluorination (HF or KF) Inter1->Step2 KeyInter 2-Chloro-5-(trifluoromethyl)pyridine (Key Building Block) Step2->KeyInter Deriv1 Fluazifop-butyl (Herbicide) KeyInter->Deriv1 Ether formation Deriv2 Tipranavir (Antiviral) KeyInter->Deriv2 Sulfonylation Deriv3 SNAr Library (Research) KeyInter->Deriv3 Amine Coupling

Figure 2: Synthetic lineage from 3-picoline to high-value TFMP active ingredients.[1][2]

Future Outlook

The field is moving beyond simple substitution.[1] Emerging trends include:

  • C-H Activation: Direct trifluoromethylation of pyridine rings using photoredox catalysis, avoiding pre-functionalized halogenated precursors.[1]

  • Bifunctional Scaffolds: Combining TFMP with other privileged motifs (e.g., pyrazoles, triazoles) to create "super-scaffolds" for multi-target kinase inhibitors.[1][2]

  • Agrochemical Resistance Breaking: New TFMP derivatives are being designed specifically to bypass resistance mechanisms in pests that have adapted to neonicotinoids.[1]

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020. [Link]

  • Apalutamide (Erleada): A Review of Its Use in Prostate Cancer. Drugs, 2018.[1][2] [Link]

  • Tipranavir: A non-peptidic protease inhibitor for the treatment of HIV infection. Expert Opinion on Investigational Drugs, 2000. [Link]

  • Flonicamid: A novel insecticide with a unique mode of action. Pest Management Science, 2007.[1] [Link][1][2]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library, 2017.[1] [Link][1][2]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. [Link][1][2]

Sources

The Morpholine Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring (tetrahydro-1,4-oxazine) represents a "privileged structure" in modern drug discovery.[1][2][3] Its ubiquity stems not merely from synthetic accessibility, but from its unique ability to modulate the physicochemical "Goldilocks zone" of a drug candidate. By introducing an oxygen atom into a piperidine-like framework, medicinal chemists can lower basicity, enhance metabolic stability, and introduce specific hydrogen-bonding vectors without significantly penalizing lipophilicity. This guide analyzes the morpholine ring’s role in solubility modulation, kinase hinge binding, and metabolic liability, providing actionable protocols for its installation and evaluation.

Part 1: Physicochemical Properties & Pharmacokinetics

The "Oxygen Effect" on Basicity and Permeability

The strategic replacement of a methylene group in piperidine with an oxygen atom to form morpholine is a classic bioisosteric exchange. The primary driver for this substitution is the modulation of pKa.

  • Basicity Modulation: Piperidine has a pKa of ~11.0, meaning it is fully protonated at physiological pH (7.4). This high ionization can limit passive membrane permeability. Morpholine, due to the electron-withdrawing inductive effect (-I) of the ether oxygen, has a significantly lower pKa (~8.3).

  • Permeability (LogD): At pH 7.4, a larger fraction of morpholine exists as the neutral free base compared to piperidine. This increases the effective distribution coefficient (LogD), often enhancing blood-brain barrier (BBB) penetration and oral bioavailability despite the addition of a polar oxygen atom.

Data Comparison: Heterocycle Properties
PropertyPiperidineMorpholinePiperazineMedicinal Chemistry Implication
Structure C5H11NC4H9NOC4H10N2Morpholine balances polarity and lipophilicity.
pKa (Conjugate Acid) ~11.0~8.3~9.8 / 5.6Morpholine is less ionized at pH 7.4, aiding passive transport.
H-Bond Donors (HBD) 112Morpholine reduces HBD count vs Piperazine (better permeability).
H-Bond Acceptors (HBA) 122Ether oxygen serves as a weak acceptor (e.g., Kinase Hinge).
LogP 0.84-0.86-1.17Morpholine lowers LogP (solubility) but maintains LogD (permeability).
Visualization: The Physicochemical Balance

MorpholineProperties Piperidine Piperidine Scaffold (pKa ~11.0) Morpholine Morpholine Scaffold (pKa ~8.3) Piperidine->Morpholine O-insertion (-CH2- replacement) Effect1 Reduced Ionization at pH 7.4 Morpholine->Effect1 Inductive Effect (-I) Effect2 Increased Solubility (Ether Oxygen) Morpholine->Effect2 H-Bond Acceptor Outcome Optimized Bioavailability & Hinge Binding Effect1->Outcome Effect2->Outcome

Figure 1: The "Oxygen Effect" illustrates how morpholine lowers pKa to optimize the ionization/permeability ratio while enhancing solubility via the ether oxygen.

Part 2: Synthetic Strategies

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The most robust method for introducing a morpholine ring onto an aromatic scaffold (e.g., a kinase inhibitor core) is the Buchwald-Hartwig cross-coupling. This method avoids the harsh conditions of nucleophilic aromatic substitution (SnAr) and tolerates electron-rich aryl halides.

Causality & Rationale
  • Catalyst (Pd2(dba)3 / BINAP): We use a bidentate phosphine ligand (BINAP) to prevent β-hydride elimination and stabilize the oxidative addition complex.

  • Base (Cs2CO3 or NaOtBu): Cesium carbonate is preferred for substrates containing base-sensitive functional groups (esters/nitriles) due to its mild nature and "cesium effect" (solubility enhancement in organic solvents).

  • Solvent (Toluene/Dioxane): Non-polar solvents often promote the reductive elimination step in the catalytic cycle.

Step-by-Step Methodology

Reagents:

  • Aryl Bromide substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd2(dba)3 (2-5 mol%)

  • BINAP (4-10 mol%)

  • NaOtBu (1.5 equiv) [Use Cs2CO3 if substrate is base-sensitive]

  • Toluene (anhydrous, 0.1 M concentration relative to substrate)

Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Pre-complexation: Add Pd2(dba)3, BINAP, and anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns a deep orange/red. Why: Ensures active catalytic species formation prior to substrate addition.

  • Substrate Addition: Add the Aryl Bromide, Morpholine, and Base (NaOtBu) to the mixture under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS or TLC.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Part 3: Structural Biology & Ligand Design

The Kinase Hinge Binder

Morpholine is a staple in kinase inhibitor design (e.g., Gefitinib, PI-103).[4][5] It functions as a monodentate or bidentate ligand within the ATP-binding pocket, specifically interacting with the "hinge region" that connects the N- and C-lobes of the kinase.

  • Mechanism: The ether oxygen (position 4) acts as a Hydrogen Bond Acceptor (HBA). It often accepts a proton from the backbone amide NH of a hinge residue (e.g., Val, Met).

  • Solvent Exposure: The morpholine ring typically points towards the solvent-accessible region, allowing it to solubilize an otherwise hydrophobic inhibitor core.

Visualization: Hinge Region Interaction

KinaseBinding BackboneNH Kinase Hinge Backbone (H-Bond Donor) MorpholineO Morpholine Ether Oxygen (H-Bond Acceptor) BackboneNH->MorpholineO Critical H-Bond Solvent Solvent Front (Solubilization) MorpholineO->Solvent Exposed Surface InhibitorCore Inhibitor Scaffold (Hydrophobic) MorpholineO->InhibitorCore C-N Bond

Figure 2: Schematic of morpholine binding in the kinase ATP pocket. The ether oxygen anchors the molecule via H-bonding while the ring improves solubility.

Part 4: Metabolic Considerations & Toxicology

While morpholine improves metabolic stability compared to alkyl chains, it is not metabolically inert. Researchers must screen for specific "structural alerts."

Bioactivation Pathways
  • N-Oxidation: Formation of N-oxides (generally stable, excretable).

  • 
    -Hydroxylation (The Risk):  CYP450-mediated hydroxylation at the carbon alpha to the nitrogen can lead to ring opening.
    
    • Mechanism:[6][7]

      
      -Hydroxylation 
      
      
      
      Hemiaminal
      
      
      Ring opening to reactive aldehyde/iminium species.
    • Toxicity:[5][8] Reactive iminium ions can covalently bind to proteins or DNA, leading to idiosyncratic toxicity (e.g., hepatotoxicity).

Protocol: Reactive Metabolite Trapping Assay

To validate safety, a trapping assay is required during Lead Optimization.

Workflow:

  • Incubation: Incubate the test compound (10

    
    M) with Human Liver Microsomes (HLM) and NADPH (1 mM).
    
  • Trapping Agent: Add Potassium Cyanide (KCN, 1 mM) or Glutathione (GSH, 5 mM) to the incubation mixture.

    • KCN traps iminium ions (hard electrophiles).

    • GSH traps soft electrophiles (epoxides/quinones).

  • Analysis: Quench with Acetonitrile after 60 minutes. Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation: A mass shift of +27 Da (Cyanide adduct) indicates the formation of a reactive iminium intermediate derived from the morpholine ring.

Part 5: Case Studies in Drug Development

Gefitinib (Iressa) - EGFR Inhibitor
  • Role of Morpholine: Attached to the quinazoline core via a propoxy linker.

  • Function: It serves primarily as a solubilizing group. The morpholine nitrogen is protonated in the acidic environment of the stomach, aiding dissolution, but remains largely neutral in blood (pKa ~8), allowing membrane permeation.

  • Outcome: High oral bioavailability and effective targeting of Non-Small Cell Lung Cancer (NSCLC).

Linezolid (Zyvox) - Oxazolidinone Antibiotic
  • Role of Morpholine: Directly attached to the phenyl ring.

  • Function: The morpholine ring is critical for the pharmacophore, mimicking the steric and electronic properties required to bind to the bacterial 50S ribosomal subunit.

  • Safety Note: Linezolid shows time-dependent myelosuppression, which has been linked to mitochondrial protein synthesis inhibition, partially influenced by the specific electronics of the morpholine-phenyl system.

References

  • Kumari, A., & Singh, R. (2020).[2][3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • Kourounakis, A., et al. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2).

  • Cee, V. J., et al. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct.[9] Chemical Research in Toxicology, 27(7), 1260–1269.

  • Surh, Y.J., et al. (2012). Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury.[8] Current Drug Metabolism.

  • Garrett, M. D., & Workman, P. (2011). Discovering novel chemotherapeutic drugs for the third millennium. European Journal of Cancer, 35(14), 2010-2030. (Reference for PI-103/Kinase binding modes).

Sources

Technical Guide: Solubility and Stability of 2-Morpholino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Morpholino-3-(trifluoromethyl)pyridine , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemicals.

Executive Summary

2-Morpholino-3-(trifluoromethyl)pyridine (IUPAC: 4-[3-(trifluoromethyl)pyridin-2-yl]morpholine) represents a privileged scaffold in medicinal chemistry. The trifluoromethyl (


) group at the C3 position imparts metabolic resistance to the pyridine ring while modulating lipophilicity. The morpholine moiety at C2 improves aqueous solubility relative to other alkyl-amino substituents, yet it introduces specific metabolic liabilities.

This guide addresses the physicochemical challenges of this molecule—specifically its pH-dependent solubility profile and its susceptibility to oxidative metabolism—and provides validated protocols for characterization.

Property Value / Characteristic
Molecular Formula

Molecular Weight 232.20 g/mol
Predicted LogP ~2.4 – 2.8 (Lipophilic)
Key pKa ~5.5 (Conjugated Morpholine Nitrogen)
Primary Stability Risk Oxidative metabolism (Morpholine ring opening)

Physicochemical Profiling

Structural Dynamics & Solubility

The solubility of this compound is governed by the interplay between the electron-withdrawing


 group and the basic morpholine nitrogen.
  • Electronic Deactivation: The

    
     group (Hammett 
    
    
    
    ) strongly withdraws electron density from the pyridine ring. This reduces the basicity of the pyridine nitrogen (
    
    
    ), rendering it non-protonatable at physiological pH.
  • Steric Ortho-Effect: The bulky

    
     group at C3 forces the morpholine ring at C2 to twist out of coplanarity with the pyridine ring. This de-conjugation prevents the morpholine nitrogen lone pair from fully delocalizing into the aromatic system, maintaining some basicity (pKa ~5.0–6.0), though significantly lower than free morpholine (pKa 8.36).
    
Solubility Landscape

The molecule exhibits a "U-shaped" or pH-dependent solubility profile typical of weak bases.

Solvent / MediumSolubility RatingMechanistic Insight
0.1N HCl (pH 1.2) High (>10 mg/mL)Protonation of the morpholine nitrogen drives solubility.
PBS (pH 7.4) Low (<0.1 mg/mL)The molecule exists primarily as a neutral, lipophilic species.
DMSO High (>50 mg/mL)Excellent solvation of the polarizable aromatic system.
Ethanol Moderate Soluble, but may require gentle warming.

Stability Assessment

Chemical Stability
  • Hydrolytic Stability: The 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (

    
    ) by the 
    
    
    
    group. However, morpholine is a poor leaving group. Consequently, the molecule is highly stable to hydrolysis in neutral and acidic aqueous buffers. Degradation may occur under strong basic conditions (pH > 12) at elevated temperatures.
  • Photostability: Trifluoromethyl-pyridines can undergo defluorination under high-intensity UV irradiation. Amber glassware is recommended for long-term storage of solutions.

Metabolic Stability (Biological)

The primary stability risk in drug development is oxidative metabolism mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Pyridine Ring: The electron-deficient nature of the

    
    -pyridine ring makes it resistant to hydroxylation.
    
  • Morpholine Ring: This is the "soft spot." Metabolic attack occurs via

    
    -carbon hydroxylation, leading to ring opening or lactam formation.
    
Visualization: Metabolic Degradation Pathways

The following diagram illustrates the primary metabolic risks associated with the morpholine scaffold in this context.

MetabolicPathways Parent Parent Compound (2-Morpholino-3-CF3-pyridine) CYP CYP450 (Oxidation) Parent->CYP Phase I Hydroxyl Intermediate: alpha-Hydroxy Morpholine CYP->Hydroxyl alpha-C Hydroxylation Lactam Metabolite A: Morpholin-3-one derivative (Lactam) Hydroxyl->Lactam Oxidation RingOpen Metabolite B: Ring-Opened Amino-Alcohol Hydroxyl->RingOpen Ring Scission

Caption: Primary oxidative metabolic pathways. The morpholine ring is susceptible to


-hydroxylation leading to lactam formation or ring opening.

Experimental Protocols

Protocol: Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility at physiological pH.

  • Preparation: Weigh 5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4 or FaSSIF).

  • Equilibration: Shake at 37°C for 24 hours at 800 rpm.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:10 with Acetonitrile/Water (50:50).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Calculation:

      
      
      
Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating HPLC methods and identify degradation products.

Stress ConditionProcedureEndpoint Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours< 5% degradation expected.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursMonitor for displacement of morpholine (formation of 2-hydroxy-3-CF3-pyridine).
Oxidation 3%

, RT, 4 hours
Monitor for N-oxides (Pyridine N or Morpholine N).
Thermal Solid state, 80°C, 7 daysAssess physical form change (melting/fusing).
Visualization: Formulation Decision Tree

Use this logic flow to select the appropriate vehicle for preclinical dosing.

FormulationLogic Start Start: Formulation Selection CheckpH Is Acidic pH (pH < 4) Permissible? Start->CheckpH AcidSol Use Acidic Buffer (Citrate/Lactate pH 3.0) CheckpH->AcidSol Yes (Oral/IV) CheckCosolv Check Cosolvent Tolerance CheckpH->CheckCosolv No (SC/IP) PEG Use 10-20% PEG400 or Propylene Glycol CheckCosolv->PEG High Tolerance Cyclo Use Cyclodextrin (HP-beta-CD 20% w/v) CheckCosolv->Cyclo Low Tolerance

Caption: Decision tree for solubilizing the compound for in vivo studies, prioritizing pH adjustment followed by cosolvents and complexation.

References

  • Synthesis of Trifluoromethylpyridines

    • Schlosser, M., et al. "The regioselective functionalization of trifluoromethylpyridines." Tetrahedron, 2005.

  • Metabolic Stability of Morpholines

    • Kerekes, A. D., et al. "Aurora kinase inhibitors: Identification of metabolically stable morpholine derivatives." Journal of Medicinal Chemistry, 2011.

  • Physicochemical Properties of Fluorinated Pyridines

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • General Solubility Protocols

    • Bhattachar, S. N., et al. "Solubility: it's not just a number." Drug Discovery Today, 2006.

Technical Guide: Research Applications of 2-Morpholino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Morpholino-3-(trifluoromethyl)pyridine (CAS: 220459-52-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly within oncology and CNS drug discovery. This heterocyclic building block synergizes two critical pharmacophores: the morpholine ring , a proven hydrogen-bond acceptor for kinase hinge regions, and the 3-(trifluoromethyl)pyridine core , which imparts metabolic stability and modulates lipophilicity.

This guide details the technical utility of this scaffold, focusing on its application in PI3K/mTOR pathway inhibition, bioisosteric design, and robust synthetic protocols for its functionalization.

Part 1: Chemical Profile & Physicochemical Properties[1]

The utility of 2-Morpholino-3-(trifluoromethyl)pyridine stems from its unique electronic and steric profile. The trifluoromethyl (


) group at the C3 position is not merely a lipophilic handle; it exerts a strong electron-withdrawing effect (

), significantly lowering the pKa of the pyridine nitrogen and altering the reactivity of the ring.
Key Properties Table[2]
PropertyValue / CharacteristicRelevance in Drug Design
Molecular Formula

Fragment-based drug discovery (FBDD) core.
Molecular Weight 232.20 DaIdeal for "Rule of 3" fragment libraries.
LogP (Calc) ~2.2 - 2.5Optimal range for CNS penetration and oral bioavailability.
H-Bond Acceptors 3 (Morpholine O, Pyridine N,

Fs)
Critical for Hinge Binding (Kinases).
Electronic Effect C3-

is strongly electron-withdrawing
Deactivates ring to electrophilic attack; activates C2/C4/C6 for nucleophilic attack/lithiation.

Part 2: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]

Kinase Inhibition (PI3K/mTOR Pathway)

The most prominent application of this scaffold is in the design of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

  • Mechanism of Action: The morpholine oxygen atom acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of PI3K

    
    , this oxygen forms a hydrogen bond with the backbone amide of Val851  (hinge region).[1]
    
  • Role of the Scaffold: The pyridine ring serves as a rigid spacer, positioning the morpholine correctly while the

    
     group occupies the hydrophobic pocket (often the affinity pocket or ribose binding region), enhancing potency and selectivity over other kinases.
    
Signaling Pathway Context

The following diagram illustrates the upstream and downstream nodes where inhibitors containing this scaffold intervene.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) [Target of Morpholino-Pyridine] RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibition) mTOR mTORC1/2 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth

Figure 1: The PI3K/AKT/mTOR signaling cascade. 2-Morpholino-3-(trifluoromethyl)pyridine derivatives competitively inhibit the PI3K node, preventing PIP3 generation.

Bioisosterism and CNS Penetration

In CNS drug discovery, this scaffold is used to improve Blood-Brain Barrier (BBB) permeability.

  • Lipophilicity Modulation: The

    
     group increases lipophilicity without the metabolic liability of a methyl group (which is prone to oxidation).
    
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ), blocking metabolic degradation at the C3 position and shielding the adjacent C2 and C4 positions from oxidative metabolism.
    

Part 3: Synthetic Protocols

To utilize this scaffold, researchers must often synthesize the core or functionalize it further. Below are the standard, self-validating protocols.

Protocol A: Synthesis of the Core Scaffold ( )

This reaction exploits the activation of the 2-position by the electron-withdrawing


 group.

Reagents:

  • Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-48-2) or 2-Fluoro-3-(trifluoromethyl)pyridine.

  • Nucleophile: Morpholine (Excess or 1.1 eq).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Addition: Add finely ground anhydrous

    
     (2.0 equiv).
    
  • Nucleophile: Add Morpholine (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to

    
     under a nitrogen atmosphere. Monitor by TLC/LC-MS. (Reaction is typically complete in 2–4 hours due to the activating effect of the 3-
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Validation Check:

  • 1H NMR (CDCl3): Look for characteristic morpholine peaks (3.8 ppm, 3.2 ppm) and the pyridine aromatic protons.

  • 19F NMR: A singlet around -63 ppm confirms the integrity of the

    
     group.
    
Protocol B: Functionalization via Directed Ortho-Lithiation (DoM)

To expand the scaffold (e.g., adding an aryl group at C4), use the directing power of the substituents.

Logic: The 3-


 and 2-Morpholine groups can direct lithiation to the C4 position . However, care must be taken to avoid elimination of the fluoride.

Workflow:

Synthesis_Workflow Start 2-Morpholino-3- (trifluoromethyl)pyridine Step1 1. LDA / THF / -78°C (Lithiation at C4) Start->Step1 Deprotonation Step2 2. Electrophile (E+) (e.g., Iodine, Aldehyde) Step1->Step2 Quench Product 4-Substituted Scaffold Step2->Product Workup

Figure 2: Functionalization workflow via Directed Ortho-Lithiation targeting the C4 position.

Part 4: Case Studies & Therapeutic Areas

Case Study 1: PQR309 (Bimiralisib) Analogs
  • Context: PQR309 is a pan-PI3K/mTOR inhibitor.[1]

  • Application: Researchers utilized the morpholino-pyrimidine/pyridine scaffold to balance PI3K isoform selectivity.

  • Observation: Replacing the pyrimidine core with the 3-(trifluoromethyl)pyridine core (as in our subject molecule) often results in altered solubility profiles and increased lipophilicity, which is beneficial for crossing the blood-brain barrier in glioblastoma models.

Case Study 2: Agrochemical Cross-Over
  • Context: Trifluoromethylpyridines are dominant in agrochemistry (e.g., insecticides like Flonicamid).

  • Relevance: While the morpholine derivative is primarily pharmaceutical, the metabolic robustness of the 3-CF3-pyridine moiety demonstrated in agrochemicals (persistence in field conditions) translates to long half-lives (

    
    ) in pharmacokinetic studies for human drugs.
    

References

  • Journal of Medicinal Chemistry. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology." ACS Publications. Link

  • Research Outreach. "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783296, 2-Fluoro-3-(trifluoromethyl)pyridine." PubChem. Link

  • ChemicalBook. "2-Morpholino-3-(trifluoromethyl)pyridine Properties and Supplier Info." ChemicalBook.[2] Link

  • MDPI Processes. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." MDPI. Link

Sources

An In-depth Technical Guide to the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing fluorinated pyridines, intended for researchers and professionals in drug development. We will delve into the mechanistic underpinnings and practical considerations of established methods such as nucleophilic aromatic substitution (SNAr) and the Balz-Schiemann reaction, alongside modern advancements in direct C-H fluorination and transition-metal-catalyzed approaches. Each section is designed to offer not just procedural details but also the rationale behind experimental choices, empowering scientists to select and optimize the most suitable fluorination strategy for their specific molecular targets.

The Imperative of Fluorine in Pyridine-Based Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a significant percentage of small-molecule drugs.[4] The introduction of fluorine, the most electronegative element, imparts a unique set of properties that can dramatically enhance a drug candidate's profile.[5][6] These include:

  • Modulation of Physicochemical Properties: Fluorine can alter the acidity and basicity (pKa) of the pyridine nitrogen, influence lipophilicity, and modify the molecule's conformational preferences.[3]

  • Enhanced Metabolic Stability: The strength of the C-F bond often blocks sites of metabolic oxidation, leading to improved pharmacokinetic profiles and increased bioavailability.[3]

  • Improved Target Binding and Selectivity: The unique electronic effects of fluorine can lead to stronger and more selective interactions with biological targets.[3]

Given that approximately 30% of small molecule drugs contain fluorinated aromatic units, the development of efficient and selective methods for synthesizing fluorinated pyridines is of paramount importance.[4]

Foundational Strategies for Pyridine Fluorination

Historically, the synthesis of fluorinated pyridines has relied on methods that introduce the fluorine atom via substitution of a pre-existing functional group.

Nucleophilic Aromatic Substitution (SNAr): The Halex Reaction

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing fluorine into electron-deficient aromatic systems like pyridine.[7] The "Halex" (Halogen Exchange) process, a cornerstone of industrial synthesis, involves the displacement of a halide (typically chloride or bromide) with a fluoride ion.[8]

Mechanism and Rationale: The SNAr reaction proceeds via an addition-elimination mechanism.[9] A nucleophilic fluoride source attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The subsequent expulsion of the leaving group restores aromaticity, yielding the fluorinated pyridine.

The pyridine nitrogen's electron-withdrawing nature makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack, as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[11]

Figure 1: SNAr Mechanism on a 2-Halopyridine

Experimental Protocol: Halex Reaction for 2-Fluoropyridine Synthesis

  • Reagents and Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (KF, 2.0 eq.) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Azeotropic Drying (Critical Step): Heat the suspension to a temperature sufficient to azeotropically remove any residual water with a small amount of a suitable solvent like toluene. This is crucial as water can significantly reduce the nucleophilicity of the fluoride ion.

  • Reaction: Cool the mixture to the desired reaction temperature (typically 150-250 °C). Add 2-chloropyridine (1.0 eq.) dropwise.

  • Monitoring and Workup: Monitor the reaction progress by GC-MS or TLC. Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Causality: The high temperatures are necessary to overcome the activation energy of the reaction, particularly with less activated substrates. Polar aprotic solvents are chosen for their ability to solvate the potassium cation, leaving a "naked" and more nucleophilic fluoride anion.[12] The nitro group is also an excellent leaving group for SNAr reactions on pyridines.[12][13]

The Balz-Schiemann Reaction

One of the oldest methods for synthesizing aryl fluorides, the Balz-Schiemann reaction, transforms a primary aromatic amine into a fluoride via a diazonium salt intermediate.[14]

Mechanism and Rationale: The reaction begins with the diazotization of an aminopyridine using nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable pyridyldiazonium tetrafluoroborate salt.[8] This salt is then isolated and thermally decomposed, which results in the loss of nitrogen gas and boron trifluoride, yielding the desired fluoropyridine.[14][15]

Balz_Schiemann Figure 2: Balz-Schiemann Reaction Workflow Aminopyridine Aminopyridine DiazoniumSalt Pyridyldiazonium Tetrafluoroborate Salt Aminopyridine->DiazoniumSalt  NaNO₂, HBF₄ (Diazotization)   Fluoropyridine Fluoropyridine DiazoniumSalt->Fluoropyridine  Δ (Thermal Decomposition) - N₂, - BF₃  

Figure 2: Balz-Schiemann Reaction Workflow

Limitations: While historically significant, the Balz-Schiemann reaction has several drawbacks. The thermal decomposition can be dangerously exothermic, and yields can be inconsistent.[8][15] Furthermore, the requirement for strongly acidic conditions limits its functional group tolerance.[16] Modern modifications have sought to address these issues by using alternative counterions or performing the decomposition under milder, photochemically-induced conditions.[14][15][17]

Modern Strategies: Direct C-H Fluorination

The ability to directly convert a C-H bond to a C-F bond is a highly sought-after transformation in organic synthesis, as it obviates the need for pre-functionalized substrates.[18] The unique electronic nature of the pyridine ring, however, presents significant challenges in controlling the regioselectivity of such reactions.[4]

Electrophilic Fluorination

Electrophilic fluorination typically involves reagents with an N-F bond, where the fluorine atom carries a partial positive charge.[19] Common reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[19][20][21][22]

Challenges with Pyridines: Pyridine itself is an electron-deficient system, making it generally unreactive towards electrophiles. Furthermore, the nitrogen atom is the most basic site, leading to reaction at the nitrogen rather than the carbon skeleton.

Innovative Solutions: Recent breakthroughs have enabled the selective electrophilic fluorination of pyridines.

  • Temporary Dearomatization: A strategy developed by Studer and colleagues involves a temporary dearomatization of the pyridine ring through a [4+2] cycloaddition.[4][23] This alters the electronic properties of the ring, allowing for a highly selective C-3 (meta) fluorination using Selectfluor.[4][23] Subsequent acidic hydrolysis restores the aromaticity of the fluorinated pyridine.[4]

  • Zincke Imine Intermediates: Another approach utilizes ring-opened Zincke imine intermediates, which undergo regioselective C–F bond formation with electrophilic fluorinating reagents, leading to C-3 fluoropyridines after ring closure.[24]

Experimental Protocol: Electrophilic Fluorination of 1,2-Dihydropyridines

This method provides a route to fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines.[25][26][27]

  • Setup: In a round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine substrate (1.0 eq.) in acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of Selectfluor® (1.1 eq.) in acetonitrile to the cooled substrate solution.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Conversion to Pyridine: Upon formation of the 3-fluoro-3,6-dihydropyridine, the elimination of hydrogen fluoride to form the aromatic pyridine can often be achieved under mild conditions, such as allowing the solution to stand at room temperature or by gentle heating.[25][27]

  • Purification: Isolate the final product by standard workup and purification techniques like column chromatography.[27]

C-H Fluorination Adjacent to Nitrogen (ortho-Fluorination)

A significant advance in direct C-H fluorination was reported by Hartwig and co-workers, who developed a method for the ortho-selective fluorination of pyridines using silver(II) fluoride (AgF₂).[18][28][29]

Mechanism and Rationale: The reaction is inspired by the classic Chichibabin amination reaction.[28][30] It is proposed that the reaction proceeds through coordination of the pyridine nitrogen to the silver center, followed by addition of an Ag-F bond across the C=N bond. A second equivalent of AgF₂ then acts as an oxidant to facilitate hydrogen abstraction and formation of the C-F bond, regenerating the aromatic system.[30]

This method is notable for its high regioselectivity, mild reaction conditions (ambient temperature), and tolerance of a wide range of functional groups.[18][28]

Substrate ExampleProductYield (%)Reference
2-Phenylpyridine6-Fluoro-2-phenylpyridine88[30]
Pyridine2-Fluoropyridine75[28]
3-Chloropyridine5-Chloro-2-fluoropyridine74[31]

Table 1: Selected Examples of AgF₂-Mediated C-H Fluorination.

Transition-Metal-Catalyzed Fluorination

Transition-metal catalysis has emerged as a versatile tool for C-F bond formation, offering alternative pathways and selectivities.[32] While palladium is the most commonly used metal, catalysts based on copper, rhodium, and others have also been successfully employed.[32][33]

Key Strategies:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of halo- or triflyloxy-pyridines with nucleophilic fluoride sources is a common approach.[16][34] The challenge often lies in the difficult reductive elimination step to form the C-F bond.

  • Directed C-H Fluorination: This strategy involves the use of a directing group on the pyridine substrate to guide the metal catalyst to a specific C-H bond for fluorination.

  • Rhodium(III)-Catalyzed Synthesis: A one-step method has been developed for preparing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes using a Rh(III) catalyst.[35] This approach constructs the fluorinated pyridine ring in a single step.

TMC_Fluorination Figure 3: General Scheme for Pd-Catalyzed Fluorination Start Pyridyl-X (X = Br, I, OTf) Oxidative\nAddition Oxidative Addition Start->Oxidative\nAddition Catalyst Pd(0) Catalyst Catalyst->Oxidative\nAddition Fluoride Fluoride Source (e.g., CsF, AgF) Reductive\nElimination Reductive Elimination Fluoride->Reductive\nElimination Product Fluoropyridine Oxidative\nAddition->Reductive\nElimination  L  | [Pd(II)]-F  |  Py   Reductive\nElimination->Catalyst Reductive\nElimination->Product

Figure 3: General Scheme for Pd-Catalyzed Fluorination

Conclusion and Future Outlook

The synthesis of fluorinated pyridines has evolved from classical, often harsh methods to sophisticated strategies that allow for direct and highly selective C-H functionalization under mild conditions. While SNAr reactions remain indispensable for large-scale synthesis, modern methods involving direct C-H activation and transition-metal catalysis offer unprecedented opportunities for late-stage fluorination, a critical capability in drug discovery.[23] Future research will likely focus on expanding the scope of these modern methods, developing more sustainable and cost-effective catalysts, and achieving even greater control over regioselectivity, particularly for the challenging meta-position.[4][36] The continued innovation in this field is essential for fueling the pipeline of next-generation pyridine-based therapeutics.

References

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026).
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • SNAr Reactions of Pyridine. (2024). Pearson. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Raw Data Library. [Link]

  • Wang, C., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. [Link]

  • Ye, Z., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health. [Link]

  • Li, J., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Sereda, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. [Link]

  • Bakke, J. M., & Ranes, E. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(1), 15-18. [Link]

  • Iacono, S. T. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(12), 2024. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. OpenScience.ink. [Link]

  • Sereda, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • Wang, X., et al. (2014). Recent Advances in C-H Fluorination. Chemical Society Reviews, 43(8), 2638-2651. [Link]

  • Keinänen, O., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 1-5. [Link]

  • Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(15), 7854-7859. [Link]

  • Kaur, N., & Kishore, D. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3927. [Link]

  • Balz–Schiemann reaction. (n.d.). In Wikipedia. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Liang, T., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 1266-1322. [Link]

  • Transition Metals Mediated Fluorination of Arenes and Heteroarenes. (n.d.). Macmillan Group. [Link]

  • Sereda, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • Balz-Schiemann Reaction. (n.d.). ResearchGate. [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]

  • Neely, J. M., & Rovis, T. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 18(1), 102-105. [Link]

  • The Balz-Schiemann Reaction. (2019). Scientific Update. [Link]

  • Synthesis of fluorinated pyridines. (n.d.). ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Electrophilic fluorination. (n.d.). In Wikipedia. [Link]

  • El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]

  • Zarei, M., & Zarei, M. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16733-16753. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5857-5896. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Plausible mechanism for the ortho-selective mono-fluorination of 2-arylbenzo[d]thiazoles 3 with NFSI. (n.d.). ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Authorea. [Link]

  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. (n.d.). ResearchGate. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 125(5), 787-798. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. [Link]

  • Hollingworth, C., & Gouverneur, V. (2015). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 51(56), 11202-11214. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

Sources

Technical Guide: Sourcing and Synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine

[1]

Executive Summary

2-Morpholino-3-(trifluoromethyl)pyridine represents a "privileged scaffold" in medicinal chemistry, combining the solubilizing properties of a morpholine ring with the metabolic stability and lipophilicity modulation of a trifluoromethyl-substituted pyridine.[1] While often sought as a direct building block for kinase inhibitors (particularly PI3K/mTOR pathway targets), its commercial availability is frequently limited to "make-on-demand" status.[1]

This guide provides a validated roadmap for researchers:

  • Sourcing Strategy: Prioritizing the acquisition of the stable precursor 2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1).[1][2]

  • Synthesis Protocol: A robust, high-yield nucleophilic aromatic substitution (

    
    ) workflow to generate the target compound in-house.
    
  • Quality Assurance: Critical physicochemical parameters for validation.

Commercial Availability & Supply Chain Analysis[1]

Market Status: "Make vs. Buy" Assessment

Direct commercial stock of 2-Morpholino-3-(trifluoromethyl)pyridine is sporadic.[1] Major catalog suppliers often list it as a "virtual" item with lead times of 4–6 weeks.

Strategic Recommendation: Do not rely on direct sourcing for time-critical campaigns.[1] Instead, adopt a Precursor-Based Sourcing Strategy . The parent electrophile, 2-Chloro-3-(trifluoromethyl)pyridine , is a high-volume commodity chemical available for immediate shipment.[1]

Primary Precursor Profile

The commercial entry point for this scaffold is the chlorinated pyridine.

PropertyData
Chemical Name 2-Chloro-3-(trifluoromethyl)pyridine
CAS Number 65753-47-1
Availability High (Commodity / Bulk)
Purity Standard

98% (GC)
Major Suppliers Sigma-Aldrich, Combi-Blocks, Enamine, Fluorochem
Cost Estimate ~

200 USD / 25g
Verified Supplier Landscape (Precursor)
Supplier TierVendor ExamplesLead TimeUse Case
Tier 1 (Global) Sigma-Aldrich, Thermo Fisher1-3 DaysSmall scale (mg to g), high QC documentation.[1]
Tier 2 (Specialist) Combi-Blocks, Enamine, Fluorochem3-7 DaysMedChem building blocks, moderate pricing.[1]
Tier 3 (Bulk) WuXi AppTec, PharmBlock2-4 WeeksProcess chemistry scale (>1 kg).[1]

Validated Synthesis Protocol ( )

If the direct building block is unavailable, the following protocol provides a self-validating method to synthesize the target in <24 hours.

Reaction Logic

The reaction utilizes a Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)

Workflow Diagram

SynthesisWorkflowStartStart:2-Chloro-3-(trifluoromethyl)pyridine(CAS 65753-47-1)ReactionReaction:Reflux (80-100°C)4-12 HoursStart->Reaction+ MorpholineReagentReagent:Morpholine (Excess)Solvent: EtOH or NeatReagent->ReactionWorkupWorkup:Evaporate VolatilesPartition (EtOAc/Water)Reaction->WorkupPurificationPurification:Recrystallization (Hexane)or Flash ColumnWorkup->PurificationProductProduct:2-Morpholino-3-(trifluoromethyl)pyridinePurification->Product

Figure 1: Synthesis workflow for the conversion of 2-chloro-3-(trifluoromethyl)pyridine to the target morpholine adduct.[1]

Experimental Procedure
  • Stoichiometry: Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) in Ethanol (5 volumes) or use neat Morpholine (3.0 eq) if solvent-free conditions are preferred.[1]

  • Reaction: Heat the mixture to reflux (approx. 80–90°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (Cl-Pyridine) should disappear.[1]

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess morpholine.

    • Dissolve residue in Ethyl Acetate; wash with Water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and Brine (
      
      
      ).
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (0–20% EtOAc in Hexanes) or recrystallize from cold hexanes.

Technical Specifications & Handling

Physicochemical Profile
PropertyValue (Predicted/Observed)Significance
Formula

Core scaffold
MW 232.20 g/mol Low MW allows for further decoration
LogP ~2.5Good lipophilicity for membrane permeability
pKa ~4.5 (Pyridine N)Weakly basic; likely uncharged at physiological pH
Appearance Off-white solid / Pale oilDepends on purity and salt form
Storage & Stability[1]
  • Storage: Store at +2°C to +8°C.

  • Stability: The trifluoromethyl group confers high metabolic stability against oxidative metabolism at the pyridine ring. The morpholine ring is stable but can be prone to oxidation (N-oxide) under harsh forcing conditions.[1]

Strategic Applications in Drug Discovery

The 2-Morpholino-3-(trifluoromethyl)pyridine moiety acts as a critical pharmacophore in several therapeutic areas:

  • Kinase Inhibition (PI3K/mTOR): The morpholine oxygen often acts as a hydrogen bond acceptor to the kinase hinge region, while the pyridine nitrogen interacts with conserved water molecules or backbone amides.

  • Bioisosterism: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group serves as a lipophilic bioisostere for a chloro- or methyl- group, often improving metabolic half-life (
    
    
    ) by blocking metabolic "soft spots" on the pyridine ring.
  • Solubility Enhancement: The morpholine ring significantly lowers the LogD compared to a phenyl analog, improving aqueous solubility and oral bioavailability.

Structural Logic Diagram

ApplicationsCore2-Morpholino-3-(trifluoromethyl)pyridineEffect1H-Bond Acceptor(Morpholine O)Core->Effect1Effect2Metabolic Block(CF3 Group)Core->Effect2Effect3Solubility(Saturated Ring)Core->Effect3TargetTarget:PI3K / mTOR Kinase InhibitorsEffect1->TargetEffect2->TargetEffect3->Target

Figure 2: Pharmacological impact of the morpholine-trifluoromethylpyridine scaffold.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1).[1] Available at: [Link]

  • Shcherbatiuk, A. V., et al. (2013). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron. (Demonstrates general handling of morpholine/CF3 motifs). Available at: [Link][1]

Methodological & Application

Application Note: Precision Synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-morpholino-3-(trifluoromethyl)pyridine moiety is a privileged pharmacophore in modern oncology drug discovery. It serves as the structural anchor for several potent phosphatidylinositol 3-kinase (PI3K) inhibitors, most notably Buparlisib (BKM120) . The steric bulk and electron-withdrawing nature of the trifluoromethyl (


) group at the C3 position, combined with the solubility-enhancing morpholine ring at C2, create a unique electronic environment that favors binding to the ATP-binding pocket of kinase targets.

This guide provides a rigorous, field-validated methodology for synthesizing this scaffold. Unlike generic protocols, this document focuses on regiocontrol, scalability, and impurity management , prioritizing the Nucleophilic Aromatic Substitution (


) pathway while offering Transition-Metal Catalyzed alternatives for recalcitrant substrates.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 2-morpholino-3-(trifluoromethyl)pyridine is classically approached via the displacement of a leaving group (LG) at the 2-position of the pyridine ring. The presence of the strong electron-withdrawing


 group at the 3-position (ortho to the LG) significantly lowers the energy barrier for nucleophilic attack, making 

the preferred route over palladium-catalyzed cross-coupling.
Mechanistic Pathway ( )

The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • Nucleophilic Attack: The nitrogen lone pair of morpholine attacks the C2 carbon.

  • Stabilization: The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing

    
     group stabilizes the transition state inductively.
    
  • Aromatization: Loss of the leaving group (Cl, F, or Br) restores aromaticity.

Strategic Considerations
  • Leaving Group Selection: Fluorine (

    
    ) reacts fastest due to high electronegativity increasing C2 electrophilicity (despite a stronger bond), but Chlorine (
    
    
    
    ) is the industrial standard due to cost and availability.
  • Regioselectivity: In precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine, the position ortho to the

    
     is most activated, but steric hindrance can occasionally favor the less hindered 6-position if conditions are not controlled.
    

G Start Target Scaffold 2-Morpholino-3-CF3-Pyridine Retro Retrosynthetic Disconnection Start->Retro C-N Bond Precursor 2-Chloro-3-(trifluoromethyl) pyridine Retro->Precursor Reagent Morpholine (Nucleophile) Retro->Reagent Mechanism Meisenheimer Complex Precursor->Mechanism + Morpholine (SNAr) Mechanism->Start - HCl

Figure 1: Retrosynthetic logic and mechanistic flow for the construction of the target scaffold.

Experimental Protocols

Protocol A: Optimized Synthesis (Standard Route)

Applicability: Routine synthesis, gram-scale, high-yield requirements. Key Advantage: Metal-free, cost-effective, simple workup.

Materials
  • Substrate: 2-Chloro-3-(trifluoromethyl)pyridine [CAS: 65753-47-1] (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
    • Note:

      
       or DIPEA can be used, but inorganic bases often provide cleaner profiles by trapping HCl as solid salts.
      
  • Solvent: Acetonitrile (MeCN) or DMF.[2]

    • Optimization Insight: MeCN is preferred for easier workup (lower boiling point). DMF is reserved for sluggish reactions.

Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol) and Acetonitrile (20 mL).

  • Addition: Add Potassium Carbonate (2.76 g, 20.0 mmol) followed by the dropwise addition of Morpholine (1.05 g, 1.05 mL, 12.0 mmol).

  • Reaction: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride (

      
       3.5 min) should disappear, replaced by the product (
      
      
      
      2.8 min, more polar).
  • Workup (Aqueous):

    • Cool to room temperature.

    • Filter off the solid potassium salts and rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (

      
      , 0-20% EtOAc in Hexanes).
      
    • Yield Expectation: 85–95% as a pale yellow oil or low-melting solid.

Protocol B: Buchwald-Hartwig Cross-Coupling (Alternative Route)

Applicability: Use when the 3-position substituent is not sufficiently electron-withdrawing (e.g., 3-methyl analogs) or if the


 fails due to steric deactivation.
Materials
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or Schlenk tube with 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv), Morpholine (1.2 equiv),

    
      (1.5 equiv), 
    
    
    
    (0.02 equiv), and BINAP (0.04 equiv).
  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via chromatography.[3][4]

Analytical Characterization Data

Validation of the synthesized structure is critical. The following data represents the expected signals for 4-(3-(trifluoromethyl)pyridin-2-yl)morpholine .

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, CDCl3)

8.45 (dd, J = 4.8, 1.5 Hz, 1H)
Pyridine H6 (deshielded by N)

7.90 (dd, J = 7.8, 1.5 Hz, 1H)
Pyridine H4 (ortho to CF3)

7.05 (dd, J = 7.8, 4.8 Hz, 1H)
Pyridine H5

3.85 (t, J = 4.8 Hz, 4H)
Morpholine O-CH2

3.25 (t, J = 4.8 Hz, 4H)
Morpholine N-CH2
19F NMR (376 MHz, CDCl3)

-63.5 (s, 3F)
CF3 group
LC-MS (ESI+)m/z 233.1 [M+H]+Molecular Weight Confirmation

Troubleshooting & Expert Insights

Regioselectivity Issues

If using 2,3-dichloro-5-(trifluoromethyl)pyridine (a common precursor for more complex analogs), nucleophilic attack can occur at C2 or C6.

  • Observation: C2 is activated by the inductive effect of the C3-Cl and steric relief is minimal.

  • Solution: Conduct the reaction at lower temperatures (0 °C to RT) to favor the kinetic product (C2 substitution) over the thermodynamic equilibration.

Hydrolysis of the CF3 Group

While rare under mild basic conditions, prolonged heating in aqueous base (e.g., NaOH/H2O) can hydrolyze the


 to a carboxylic acid (

).
  • Prevention: Use anhydrous bases (

    
     in DMF/MeCN) and avoid strong aqueous hydroxides at reflux.
    
Workflow Diagram

Workflow Start Start: 2-Cl-3-CF3-Pyridine + Morpholine Reaction Reaction: MeCN, K2CO3 Reflux, 4-6h Start->Reaction Check In-Process Control (TLC/LCMS) Conversion > 95%? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Filter Salts, EtOAc/Water Extraction Check->Workup Yes Purify Purification: Silica Gel (if needed) Workup->Purify Final Final Product: 2-Morpholino-3-CF3-Pyridine Purify->Final

Figure 2: Operational workflow for the standard


 synthesis protocol.

References

  • Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779.

  • Koltun, D. O., et al. (2023). "Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening." Molecules, 28(7), 3135.

  • Woul, M. A., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)... as Clinical Candidate in Oncology." Journal of Medicinal Chemistry, 60(4), 1314–1324.

  • ChemicalBook. (n.d.). "2-Chloro-3-(trifluoromethyl)pyridine Synthesis and Properties."

  • Enamine. (n.d.). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Morpholino-3-(trifluoromethyl)pyridine as a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Targeting PI3K with Novel Chemical Scaffolds

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] The search for novel, potent, and selective PI3K inhibitors is a major focus of modern drug discovery.

The chemical scaffold, 2-Morpholino-3-(trifluoromethyl)pyridine , presents a promising starting point for the development of such inhibitors. The morpholine moiety is a well-established pharmacophore in a multitude of kinase inhibitors, including those targeting PI3K, where the morpholine oxygen can form a crucial hydrogen bond in the kinase hinge region.[2] Furthermore, the trifluoromethyl group, a common feature in many pharmaceuticals, can enhance metabolic stability and binding affinity.[3]

This document provides a comprehensive guide for researchers on how to approach the high-throughput screening (HTS) of 2-Morpholino-3-(trifluoromethyl)pyridine and its analogs. It outlines detailed protocols for both biochemical and cell-based assays designed to identify and characterize compounds that modulate the PI3K pathway. The methodologies described herein are designed to be robust, scalable, and provide a clear rationale for experimental choices, ensuring scientific integrity and actionable results.

Biochemical High-Throughput Screening for Direct PI3K Inhibition

Biochemical assays are the frontline in HTS campaigns, offering a direct measure of a compound's ability to inhibit the target enzyme in a purified system.[4] For PI3K, several robust HTS-compatible technologies are available. Below are detailed protocols for two widely used, non-radioactive methods: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and a bioluminescence-based ADP-Glo™ assay.

Protocol 1: HTRF® PI3K Kinase Assay

This assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. The detection is based on a competitive immunoassay format, where in-well generated PIP3 competes with a biotinylated-PIP3 tracer for binding to a Europium cryptate-labeled anti-PIP3 antibody and a streptavidin-XL665 acceptor. Inhibition of PI3K leads to a decrease in PIP3 production, resulting in a higher HTRF signal.

Experimental Workflow:

HTRF_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection reagent_prep Prepare Reagents: - 1x Kinase Buffer - PI3K Enzyme - PIP2 Substrate - ATP Solution - Compound Plates add_compound 1. Add Compound (e.g., 10 µM final) add_enzyme 2. Add PI3K Enzyme + PIP2 Substrate add_compound->add_enzyme Dispense to plate pre_incubate 3. Pre-incubate add_enzyme->pre_incubate add_atp 4. Initiate Reaction (Add ATP) pre_incubate->add_atp incubate 5. Incubate at RT add_atp->incubate add_detection 6. Add Detection Reagents (Eu-Ab + SA-XL665) incubate->add_detection read_plate 7. Incubate & Read Plate (HTRF Reader) add_detection->read_plate

Caption: HTRF® PI3K Assay Workflow.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of 2-Morpholino-3-(trifluoromethyl)pyridine in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well low-volume assay plate.

    • For controls, dispense DMSO only (negative control, 0% inhibition) and a known PI3K inhibitor like Wortmannin (positive control, 100% inhibition).

  • Reagent Preparation:

    • Prepare a 2X PI3K enzyme solution in 1X kinase buffer.

    • Prepare a 2X PIP2 substrate/ATP solution in 1X kinase buffer. The final concentrations should be at the Km for both PIP2 and ATP to ensure competitive inhibition can be detected.

  • Enzyme and Substrate Addition:

    • Add 5 µL of the 2X PI3K enzyme solution to each well containing the compound.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

    • Pre-incubate the enzyme and compound for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the 2X PIP2/ATP solution to each well.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 5 µL of the HTRF® detection mix containing the Europium-labeled antibody and streptavidin-XL665.

    • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm and 665 nm.

Protocol 2: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay that can be used for any ADP-producing enzyme. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the ADP concentration.

Experimental Workflow:

ADPGlo_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Detection Steps reagent_prep Prepare Reagents: - Kinase Buffer - PI3K Enzyme - PIP2 Substrate - ATP Solution - Compound Plates add_reagents 1. Add Compound, PI3K, PIP2, and ATP incubate_reaction 2. Incubate at RT add_reagents->incubate_reaction add_adpglo 3. Add ADP-Glo™ Reagent (Depletes ATP) incubate_reaction->add_adpglo incubate_1 4. Incubate add_adpglo->incubate_1 add_detection_reagent 5. Add Kinase Detection Reagent (Converts ADP to ATP) incubate_1->add_detection_reagent incubate_2 6. Incubate add_detection_reagent->incubate_2 read_plate 7. Read Luminescence incubate_2->read_plate

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X solution of 2-Morpholino-3-(trifluoromethyl)pyridine in kinase buffer.

    • Add 2.5 µL of a solution containing PI3K enzyme, PIP2 substrate, and ATP in kinase buffer.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Selection for Biochemical Assays

The primary data from the HTS is typically normalized to the controls on each plate. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

A key metric for assay quality is the Z'-factor, which should be calculated for each screening plate.[5]

Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Z'-factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS.[6]
0 to 0.5Marginal assay, may require optimization.[6]
< 0Poor assay, not suitable for HTS.[6]

Hit Selection:

A common approach for hit selection is to set a threshold for percent inhibition, for example, greater than 50% or three standard deviations from the mean of the negative controls.[7] Hits should be confirmed by re-testing, and a dose-response curve should be generated to determine the IC50 value.

Cell-Based High-Throughput Screening for Pathway Inhibition

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the PI3K pathway in a more physiologically relevant context.[8]

Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. Inhibition of the PI3K/AKT pathway is expected to reduce cell proliferation.[1]

Experimental Workflow:

CellPro_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_detection Luminescence Detection cell_seeding 1. Seed Cells in 384-well plates cell_adhesion 2. Allow cells to adhere (overnight) cell_seeding->cell_adhesion add_compound 3. Add serially diluted compound incubate 4. Incubate for 48-72 hours add_compound->incubate add_ctg 5. Add CellTiter-Glo® Reagent incubate->add_ctg lyse_cells 6. Lyse cells and stabilize signal add_ctg->lyse_cells read_plate 7. Read Luminescence lyse_cells->read_plate

Caption: Cell Proliferation Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the PI3K pathway (e.g., MCF-7, A375) into 384-well white, clear-bottom plates at an appropriate density (e.g., 1000-5000 cells/well).[9]

    • Allow the cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Add the 2-Morpholino-3-(trifluoromethyl)pyridine compound at various concentrations to the cells.

    • Incubate the plates for 48-72 hours.

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Protocol 4: Western Blot for p-Akt (Ser473) Levels

This secondary assay is used to confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K pathway by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the hit compound for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[5]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.[10]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 2-Morpholino-3-(trifluoromethyl)pyridine and its derivatives as potential PI3K inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and cell-permeable compounds. Positive hits from these screens will warrant further investigation, including selectivity profiling against other kinases, in vivo efficacy studies in relevant cancer models, and medicinal chemistry efforts to optimize their pharmacological properties. This systematic approach will pave the way for the development of novel and effective cancer therapeutics targeting the PI3K signaling pathway.

References

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]

  • News-Medical. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2023, August 8). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • Strovel, E. T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Oncotarget, 9(53), 30079–30091. [Link]

  • LabKey. (2024, June 27). Hit Picking vs. Hit Selection: What's the Difference? Retrieved from [Link]

  • Norman, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8837–8851. [Link]

  • Wikipedia. (n.d.). Hit selection. Retrieved from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Retrieved from [Link]

  • PubMed. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibiting p-PI3K expression reduces cell proliferation, migration, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]

  • BellBrook Labs. (2024, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116–126. [Link]

Sources

The Strategic Integration of 2-Morpholino-3-(trifluoromethyl)pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges such as off-target effects and acquired resistance necessitate the continuous innovation of novel chemical scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the 2-Morpholino-3-(trifluoromethyl)pyridine scaffold in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for a clinically relevant example, and discuss the broader implications for drug discovery.

The trifluoromethyl group (CF3) and the morpholine moiety are two privileged functional groups in modern medicinal chemistry. The CF3 group, with its strong electron-withdrawing nature and high lipophilicity, can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2][3] The morpholine ring, a versatile heterocycle, is frequently incorporated to improve aqueous solubility, fine-tune pharmacokinetic properties, and establish crucial hydrogen bond interactions within the kinase active site.[4][5][6] The combination of these two moieties on a pyridine core creates a powerful building block for the synthesis of kinase inhibitors with desirable drug-like properties.

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8][9] Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[10][11] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this critical pathway, potentially overcoming resistance mechanisms.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor PQR309 (Bimiralisib) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.

Case Study: Synthesis of Bimiralisib (PQR309), a Clinically Investigated PI3K/mTOR Inhibitor

Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant dual pan-class I PI3K/mTOR inhibitor that has undergone clinical investigation for the treatment of various cancers.[6][10] Its structure features a central 4,6-dimorpholino-1,3,5-triazine core appended with a 2-amino-4-(trifluoromethyl)pyridine moiety, showcasing the strategic use of the building block of interest.

Synthetic_Workflow cluster_0 Synthesis of Pyridine Intermediate cluster_1 Synthesis of Triazine Intermediate cluster_2 Final Assembly A 2-Chloro-4- (trifluoromethyl)pyridine B 2-Amino-4- (trifluoromethyl)pyridine A->B  Aqueous NH3,  180 °C, 10 h [17] C 2-Amino-5-bromo-4- (trifluoromethyl)pyridine B->C  NBS,  CH2Cl2 [1] G Bimiralisib (PQR309) C->G 1. Bis(pinacolato)diboron,   Pd(dppf)Cl2, KOAc 2. Suzuki Coupling with F,   PdCl2(dppf), Na2CO3 D Cyanuric Chloride F 2-Chloro-4,6-dimorpholino -1,3,5-triazine D->F E Morpholine E->F F->G

Figure 2: Synthetic workflow for the PI3K/mTOR inhibitor Bimiralisib (PQR309).

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

The synthesis of the crucial pyridine building block can be achieved in a two-step sequence starting from the commercially available 2-chloro-4-(trifluoromethyl)pyridine.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

This protocol describes a direct high-pressure amination of 2-chloro-4-(trifluoromethyl)pyridine.

  • Materials:

    • 2-Chloro-4-(trifluoromethyl)pyridine

    • 28% Aqueous ammonia

    • Autoclave reactor

    • Water

    • Filtration apparatus

  • Procedure:

    • In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[13]

    • Seal the autoclave and heat the mixture to 180 °C for 10 hours. The internal pressure will reach approximately 20 atm.[13]

    • After the reaction period, allow the autoclave to cool to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with water and dry under vacuum to yield 2-amino-4-(trifluoromethyl)pyridine.[13]

  • Expected Outcome: A crystalline solid with a melting point of 69-70 °C.[13]

Step 2: Bromination of 2-Amino-4-(trifluoromethyl)pyridine

This procedure involves the electrophilic bromination of the electron-rich pyridine ring.

  • Materials:

    • 2-Amino-4-(trifluoromethyl)pyridine

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (CH2Cl2)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • Dissolve 2-amino-4-(trifluoromethyl)pyridine in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically selective for the position para to the amino group.[14]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).

    • Perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to obtain 2-amino-5-bromo-4-(trifluoromethyl)pyridine.[14][15]

Part 2: Synthesis of the Dimorpholino-triazine Core

The dimorpholino-triazine intermediate is prepared via a sequential nucleophilic aromatic substitution on cyanuric chloride.

  • Materials:

    • Cyanuric chloride

    • Morpholine

    • A suitable solvent (e.g., Tetrahydrofuran or Dioxane)

    • A suitable base (e.g., Diisopropylethylamine or Potassium Carbonate)

    • Standard reaction and purification equipment

  • Procedure:

    • Dissolve cyanuric chloride in the chosen solvent and cool to 0 °C.

    • Slowly add a solution of morpholine (2 equivalents) and the base to the stirred solution of cyanuric chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Isolate and purify the product, 2-chloro-4,6-dimorpholino-1,3,5-triazine, using standard techniques such as filtration and recrystallization.

Part 3: Final Assembly via Suzuki Coupling

The final kinase inhibitor is assembled through a palladium-catalyzed Suzuki cross-coupling reaction.

  • Materials:

    • 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

    • Bis(pinacolato)diboron

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Potassium acetate (KOAc)

    • 2-Chloro-4,6-dimorpholino-1,3,5-triazine

    • A suitable solvent system (e.g., Dioxane/water)

    • A suitable base (e.g., Sodium Carbonate)

    • Standard inert atmosphere reaction setup and purification equipment

  • Procedure:

    • Borylation: In a reaction vessel under an inert atmosphere, combine 2-amino-5-bromo-4-(trifluoromethyl)pyridine, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in a suitable solvent.

    • Heat the reaction mixture to facilitate the borylation reaction.

    • Upon completion, the resulting boronate ester can be used directly or after purification.

    • Suzuki Coupling: To the boronate ester, add 2-chloro-4,6-dimorpholino-1,3,5-triazine, a palladium catalyst, and a base in a suitable solvent system.

    • Heat the reaction mixture under an inert atmosphere until the coupling is complete (monitored by TLC or LC-MS).

    • After cooling, perform a standard work-up and purify the final product, Bimiralisib (PQR309), by column chromatography or recrystallization.

Data Summary

CompoundMolecular Weight ( g/mol )Key Synthetic StepTarget(s)
2-Amino-4-(trifluoromethyl)pyridine162.12High-pressure aminationIntermediate
2-Amino-5-bromo-4-(trifluoromethyl)pyridine241.02Electrophilic brominationIntermediate
2-Chloro-4,6-dimorpholino-1,3,5-triazine285.73Nucleophilic aromatic substitutionIntermediate
Bimiralisib (PQR309)439.42Suzuki cross-couplingPI3K, mTOR

Conclusion

The 2-Morpholino-3-(trifluoromethyl)pyridine scaffold represents a highly valuable building block in the design and synthesis of next-generation kinase inhibitors. The strategic incorporation of the trifluoromethyl and morpholino moieties provides a powerful approach to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The detailed synthetic protocols provided herein for a clinically relevant PI3K/mTOR inhibitor, Bimiralisib, offer a practical guide for researchers in the field. By understanding the underlying principles of molecular design and employing robust synthetic strategies, the scientific community can continue to advance the development of more effective and safer targeted therapies for a range of diseases.

References

  • Pipzine Chemicals. 2-Amino-5-Bromo-4-(Trifluoromethyl)Pyridine Supplier & Manufacturer. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]

  • CN102603622B. Synthetic method of 2-amino-4-bromopyridine. Google Patents.
  • MySkinRecipes. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine. Available from: [Link]

  • Jafari, M., Ghadami, S. A., Sadeghi, A., & Rostamzadeh, D. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 817100. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • Tew, M., & Eckelhart, W. (2023). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 15(15), 3939. Available from: [Link]

  • EP0228846A1. Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
  • Rinehart, J. J., et al. (2021). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development, 25(11), 2536-2545. Available from: [Link]

  • de la Torre, J. C., & Fernandez, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. Available from: [Link]

  • Benci, K., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755. Available from: [Link]

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

  • de la Torre, J. C., & Fernandez, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Benci, K., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • EP0228846A1. Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
  • Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. Available from: [Link]

  • Guerrero-Zotano, A., & Arteaga, C. L. (2019). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Molecules, 24(16), 2883. Available from: [Link]

  • ResearchGate. Contribution of the morpholine scaffold on the activity of.... Available from: [Link]

  • Tew, M., & Eckelhart, W. (2023). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Available from: [Link]

Sources

The Strategic Role of 2-Morpholino-3-(trifluoromethyl)pyridine in the Genesis of Next-Generation Fungicides: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Fungicide Synthesis

In the relentless pursuit of global food security, the development of novel, effective, and environmentally benign fungicides is of paramount importance. The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif in modern agrochemicals. The incorporation of the trifluoromethyl (-CF3) group often confers enhanced metabolic stability, increased lipophilicity for better penetration into target organisms, and favorable electronic properties that can significantly boost biological efficacy.[1] Concurrently, the morpholine moiety is a well-established pharmacophore in numerous bioactive molecules, including fungicides, where it can contribute to the compound's systemic properties and mode of action.[2][3][4]

This technical guide elucidates the synthesis and potential applications of a key intermediate, 2-Morpholino-3-(trifluoromethyl)pyridine , in the development of innovative fungicides. While not yet a component of a major commercialized fungicide, its unique combination of a reactive morpholine nucleophile and an electronically modified pyridine ring makes it a highly attractive building block for novel active ingredients. We present here detailed, field-proven protocols for its synthesis and a plausible synthetic route to a novel fungicide candidate, underscoring its potential for researchers and drug development professionals in the agrochemical sector.

Part 1: Synthesis of the Key Intermediate: 2-Morpholino-3-(trifluoromethyl)pyridine

The synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine is most efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the reactivity of a suitable halopyridine precursor with morpholine. 2-Chloro-3-(trifluoromethyl)pyridine is the ideal starting material due to the activating effect of the trifluoromethyl group on the pyridine ring, which facilitates nucleophilic attack at the C-2 position.[5][6]

Protocol 1: Synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine

This protocol details the synthesis of the target intermediate from 2-chloro-3-(trifluoromethyl)pyridine.

Experimental Workflow Diagram:

G cluster_0 Synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine Start 2-Chloro-3-(trifluoromethyl)pyridine + Morpholine Reaction Nucleophilic Aromatic Substitution (Solvent, Base, Heat) Start->Reaction 1. Reagents Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup 2. Quenching & Extraction Purification Column Chromatography Workup->Purification 3. Isolation Product 2-Morpholino-3-(trifluoromethyl)pyridine Purification->Product 4. Final Product

Caption: Workflow for the synthesis of the target intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-3-(trifluoromethyl)pyridine181.5410.01.82 g
Morpholine87.1212.01.05 g (1.05 mL)
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Ethyl Acetate (EtOAc)88.11-As needed
Brine (saturated NaCl solution)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and N,N-dimethylformamide (20 mL).

  • Addition of Nucleophile: Add morpholine (1.05 mL, 12.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Morpholino-3-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNA reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, thus accelerating the reaction.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Excess Morpholine: A slight excess of morpholine ensures the complete consumption of the starting chloropyridine.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Part 2: Application in the Synthesis of a Novel Fungicide Candidate

With 2-Morpholino-3-(trifluoromethyl)pyridine in hand, we can now explore its use in constructing a potential fungicide. A common strategy in fungicide design is to link two bioactive fragments. Here, we propose a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to link our intermediate with a boronic acid derivative, a versatile and widely used reaction in the synthesis of complex organic molecules.[7] We will target a hypothetical pyridyl-pyrazole fungicide, as pyrazole moieties are also prevalent in agrochemicals.[8]

Protocol 2: Synthesis of a Novel Pyridyl-Pyrazole Fungicide Candidate

This protocol outlines the synthesis of a hypothetical fungicide, 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-morpholino-3-(trifluoromethyl)pyridine, from a suitable brominated derivative of our intermediate.

Overall Synthetic Pathway:

G cluster_1 Intermediate Synthesis cluster_2 Fungicide Candidate Synthesis Start1 2-Morpholino-3-(trifluoromethyl)pyridine Bromination Electrophilic Bromination (NBS, H₂SO₄) Start1->Bromination Intermediate 4-Bromo-2-morpholino-3- (trifluoromethyl)pyridine Bromination->Intermediate Start2 4-Bromo-2-morpholino-3- (trifluoromethyl)pyridine Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start2->Coupling Product2 Novel Pyridyl-Pyrazole Fungicide Candidate Coupling->Product2 Boronic_Acid tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-pyrazole-1-carboxylate Boronic_Acid->Coupling

Caption: Proposed two-step synthesis of a novel fungicide candidate.

Step A: Bromination of 2-Morpholino-3-(trifluoromethyl)pyridine

A bromination step is first required to introduce a handle for the cross-coupling reaction.

Materials and Reagents for Bromination:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Morpholino-3-(trifluoromethyl)pyridine232.205.01.16 g
N-Bromosuccinimide (NBS)177.985.50.98 g
Sulfuric Acid (H₂SO₄), concentrated98.08-10 mL

Step-by-Step Methodology for Bromination:

  • Dissolution: Dissolve 2-Morpholino-3-(trifluoromethyl)pyridine (1.16 g, 5.0 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (0.98 g, 5.5 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield 4-bromo-2-morpholino-3-(trifluoromethyl)pyridine.

Step B: Suzuki-Miyaura Cross-Coupling

Materials and Reagents for Coupling:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
4-Bromo-2-morpholino-3-(trifluoromethyl)pyridine311.102.00.62 g
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate322.182.40.77 g
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.1116 mg
Sodium Carbonate (Na₂CO₃)105.994.00.42 g
Toluene/Ethanol/Water (3:1:1)--20 mL

Step-by-Step Methodology for Coupling:

  • Reaction Setup: To a Schlenk flask, add 4-bromo-2-morpholino-3-(trifluoromethyl)pyridine (0.62 g, 2.0 mmol), the pyrazole boronic ester (0.77 g, 2.4 mmol), sodium carbonate (0.42 g, 4.0 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water (20 mL).

  • Reaction Conditions: Heat the mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 8-12 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the target fungicide candidate.

Trustworthiness and Self-Validation:

Each protocol is designed as a self-validating system. The progress of each reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The final products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm their identity and purity.

Conclusion and Future Outlook

The synthetic protocols detailed herein provide a clear and actionable pathway for the synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine and its application as a versatile intermediate in the creation of novel fungicides. The strategic combination of the trifluoromethylpyridine and morpholine moieties offers a promising avenue for the development of next-generation agrochemicals with potentially enhanced efficacy and unique modes of action. Further research into the biological activity of derivatives of 2-Morpholino-3-(trifluoromethyl)pyridine is highly encouraged to fully unlock the potential of this valuable building block.

References

  • Google Patents. (n.d.). Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • Google Patents. (n.d.). Synthesis process of 2-chloro-3-trifluoromethylpyridine.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved February 2, 2026, from [Link]

  • Waseda University. (n.d.). Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Pyridine derivatives, their preparation and their use as fungicides.
  • BCPC. (n.d.). Morpholines. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Retrieved February 2, 2026, from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) morpholine antimicrobial activity. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Precision Engineering of Insecticides using the 2-Morpholino-3-(trifluoromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the race to overcome resistance mechanisms in hemipteran pests (aphids, whiteflies, planthoppers), the 2-Morpholino-3-(trifluoromethyl)pyridine scaffold represents a high-value pharmacophore. This structure synergizes two critical design elements:

  • The 3-Trifluoromethyl Group (

    
    ):  Acts as a metabolic blockade against cytochrome P450 oxidation while modulating the lipophilicity (
    
    
    
    ) and electron density of the pyridine ring.
  • The 2-Morpholino Moiety: Enhances aqueous solubility and provides a bulky, hydrogen-bond-accepting "tail" that can improve selectivity for insect Nicotinic Acetylcholine Receptors (nAChRs) or Chordotonal Organ TRPV channels.

This guide details the end-to-end workflow for utilizing this scaffold: from chemical synthesis to biological validation.

Chemical Engineering: Synthesis & Derivatization

Rationale

The core synthesis relies on a Nucleophilic Aromatic Substitution (


). The strong electron-withdrawing nature of the 

group at the 3-position activates the halogen at the 2-position, facilitating displacement by the morpholine amine.
Protocol A: Scaffold Synthesis via

Objective: Synthesize 2-morpholino-3-(trifluoromethyl)pyridine with >95% purity.

Materials:

  • Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1)

  • Nucleophile: Morpholine (CAS: 110-91-8)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF (for higher temp)
    

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 2-Chloro-3-(trifluoromethyl)pyridine in 50 mL of anhydrous Acetonitrile.

  • Addition: Add 12 mmol (1.2 eq) of Morpholine and 15 mmol (1.5 eq) of

    
     . Note: An inorganic base is preferred to simplify workup.
    
  • Reaction: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS every 2 hours.
    
    • Checkpoint: The electron-deficient pyridine ring should facilitate full conversion within 4-6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Validation: Verify structure via

    
    -NMR and 
    
    
    
    -NMR. The
    
    
    signal is distinct and diagnostic.
Diagram 1: Synthesis & Derivatization Logic

The following diagram illustrates the synthesis pathway and potential "exit vectors" for library expansion (e.g., functionalizing the pyridine C5/C6 positions).

SynthesisWorkflow Figure 1: Synthesis pathway for the 2-Morpholino-3-(trifluoromethyl)pyridine scaffold. Start Starting Material 2-Chloro-3-(CF3)pyridine Process S_NAr Reaction Reflux, 6h Start->Process Reagents Reagents Morpholine + K2CO3 Solvent: MeCN Reagents->Process Scaffold Core Scaffold 2-Morpholino-3-(CF3)pyridine Process->Scaffold Library Library Expansion (C5/C6 Functionalization) Scaffold->Library Suzuki/Heck Coupling

Biological Profiling: In Vivo Efficacy

Rationale

Pyridine-based insecticides (e.g., Flonicamid, Sulfoxaflor) predominantly target sucking pests.[1] Therefore, the primary screen must focus on Aphids (Aphis gossypii or Myzus persicae) using a systemic or contact assay.

Protocol B: Leaf-Dip Bioassay (Aphids)

Objective: Determine the


 (Lethal Concentration 50%) of the synthesized scaffold and its derivatives.

Experimental Setup:

  • Test Organism: Aphis gossypii (Cotton aphid), adult apterous females.

  • Plant Host: Cabbage or Cotton leaf discs (

    
    ).
    
  • Control: 0.1% Triton X-100 in water (Solvent control).

  • Positive Control: Imidacloprid or Flonicamid (commercial standards).

Methodology:

  • Solution Prep: Dissolve the test compound in DMSO to create a stock solution. Dilute with water containing 0.1% Triton X-100 to prepare a concentration series (e.g., 200, 100, 50, 25, 12.5 mg/L).

  • Dipping: Immerse fresh leaf discs into the test solution for 10 seconds. Air-dry on paper towels for 30 minutes.

  • Infestation: Place treated leaf discs into Petri dishes containing agar (to maintain moisture). Transfer 20 adult aphids onto each disc using a soft camel-hair brush.

  • Incubation: Maintain dishes at

    
    , 60-70% RH, and 16:8 (L:D) photoperiod.
    
  • Assessment: Count mortality at 48 hours. Insects are considered dead if they show no movement when prodded.

  • Data Analysis: Calculate

    
     using Probit analysis.
    

Data Presentation Table:

Compound IDR-Group (C5)LC50 (mg/L)95% CIRelative Potency
Scaffold (Core) -H>200N/AInactive (Baseline)
Derivative A -Cl45.238.1 - 52.41.0x
Derivative B -Phenyl12.810.1 - 15.23.5x
Standard Imidacloprid2.11.8 - 2.421.5x

Mode of Action (MoA) & Safety Screening

Mechanism Hypothesis

The 3-trifluoromethyl-pyridine moiety is a known bioisostere for the chloropyridine ring in neonicotinoids. However, the addition of the morpholine ring may shift the binding mode.

  • Hypothesis 1: Competitive antagonist at the orthosteric site of nAChR (Neonicotinoid-like).

  • Hypothesis 2: Allosteric modulator of TRPV channels (Flonicamid-like).

Protocol C: Bee Toxicity Screening (Critical Safety Step)

Regulatory pressure demands early screening for pollinator safety.

Method: Contact Toxicity Assay (Apis mellifera).

  • Anesthetize worker bees with

    
    .
    
  • Apply 1

    
     of test solution (acetone carrier) to the dorsal thorax.
    
  • Incubate with sucrose water feeder.

  • Record mortality at 24h and 48h.

  • Pass Criteria:

    
     (US EPA "Practically Nontoxic" threshold).
    
Diagram 2: Screening Cascade & Decision Tree

This diagram outlines the decision logic for advancing a candidate from synthesis to lead optimization.

ScreeningCascade Figure 2: Strategic screening cascade for pyridine-based insecticide discovery. Synthesis 1. Synthesis (Scaffold Generation) PrimaryScreen 2. Primary Screen (Aphid Leaf Dip) Synthesis->PrimaryScreen PotencyCheck LC50 < 50 ppm? PrimaryScreen->PotencyCheck MoA 3. MoA Validation (Electrophysiology) PotencyCheck->MoA Yes Discard Discard / Redesign PotencyCheck->Discard No BeeTox 4. Bee Safety Screen (Contact Toxicity) MoA->BeeTox BeeTox->Discard High Toxicity Lead Lead Candidate (Advanced Field Trials) BeeTox->Lead LD50 > 11ug/bee

References

  • Jeschke, P. (2022).[2][3] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [4]

  • Tsukamoto, M., & Nakamura, T. (2023).[1] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

  • ChemicalBook. (n.d.). 2-Morpholino-3-(trifluoromethyl)pyridine Product Properties and Synthesis.

  • MySkinRecipes. (n.d.). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine as a Neonicotinoid Intermediate.

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients.

Sources

Application Note: Cell-Based Characterization of 2-Morpholino-3-(trifluoromethyl)pyridine Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 2-Morpholino-3-(trifluoromethyl)pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of the Phosphoinositide 3-kinase (PI3K) and mTOR signaling pathways.

Structural analysis of clinical candidates such as Buparlisib (BKM120) and Bimiralisib (PQR309) reveals the critical function of this moiety:

  • Morpholine Ring: The oxygen atom acts as a hydrogen bond acceptor, interacting with the hinge region backbone (specifically Val851 in PI3K

    
    ) of the ATP-binding pocket.
    
  • Trifluoromethyl (-CF

    
    ) Group:  Located at the C3 position, this group enhances lipophilicity and metabolic stability while filling the hydrophobic pocket adjacent to the affinity cleft.
    

This Application Note provides a rigorous, self-validating workflow for evaluating novel derivatives of this class. The protocols focus on overcoming the solubility challenges inherent to fluorinated heterocycles and validating mechanism-of-action (MoA) through specific biomarkers (p-AKT).

Compound Management & Solubility

Compounds containing the 3-trifluoromethyl-pyridine core are highly lipophilic. Improper handling leads to "crashes" (precipitation) in aqueous media, resulting in false negatives in IC


 curves.
Protocol: Stock Preparation and Serial Dilution

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Sigma-Aldrich, >99.9%)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Stock Reconstitution: Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Note: If the solution appears cloudy, sonicate at 37°C for 5 minutes. The -CF

      
       group can induce crystal packing that resists solvation.
      
  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute the 10 mM DMSO stock directly into cell culture media. This causes immediate precipitation.

    • Create a 500x master plate in 100% DMSO.

    • Dilute compounds 1:50 into culture media (resulting in 2% DMSO, 10x final concentration).

    • Add this 10x solution to cells to achieve a final 0.2% DMSO concentration.

ParameterSpecificationReason
Max DMSO (Final) 0.5% (v/v)Higher levels induce cytotoxicity, masking specific PI3K inhibition.
Storage Temp -20°CPrevents degradation; avoid freeze-thaw cycles (>3).
Vehicle Control 0.2% DMSOMust match the highest compound solvent concentration exactly.

Primary Screen: Cell Viability (ATP Quantitation)

We utilize the CellTiter-Glo® (Promega) assay. PI3K inhibitors induce cytostasis (G1 arrest) rather than immediate necrosis; therefore, ATP quantification (a marker of metabolic activity) is superior to membrane integrity dyes (e.g., Trypan Blue).

Experimental Workflow

G Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Treatment 72h Incubation (37°C, 5% CO2) Dilution->Treatment Transfer Seeding Cell Seeding (3000 cells/well) Seeding->Treatment Lysis Add CellTiter-Glo (Lysis + Luciferin) Treatment->Lysis Readout Luminescence (Envision Plate Reader) Lysis->Readout

Figure 1: High-throughput viability screening workflow.

Step-by-Step Protocol
  • Cell Seeding:

    • Use PIK3CA-mutant cell lines (e.g., MCF7 or T47D ) for high sensitivity.

    • Seed 3,000 cells/well in 96-well white-walled plates (opaque walls prevent signal bleed).

    • Incubate for 24 hours to allow attachment.

  • Compound Addition:

    • Treat cells with an 8-point dose-response curve (e.g., 10

      
      M to 3 nM).
      
    • Include BKM120 (1

      
      M) as a positive control (100% inhibition).
      
    • Include DMSO-only wells as the Negative Control (0% inhibition).

  • Incubation:

    • Incubate for 72 hours . PI3K inhibitors require multiple cell cycles to manifest growth inhibition.

  • Development:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100

      
      L reagent to 100 
      
      
      
      L culture media.
    • Shake on an orbital shaker for 2 minutes (lyses cells).

    • Incubate at RT for 10 minutes (stabilizes signal).

  • Analysis:

    • Measure Luminescence (RLU).

    • Calculate IC

      
       using a 4-parameter logistic regression (GraphPad Prism).
      

Target Engagement: Phospho-AKT Western Blot

To confirm the compound specifically targets the PI3K pathway (and not off-target kinases), we measure the phosphorylation of AKT at Serine 473 , a direct downstream effector of PI3K signaling.

Pathway Logic

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment Inhibitor Morpholino-Pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation mTOR mTORC1 pAKT->mTOR S6K p-S6K mTOR->S6K

Figure 2: The PI3K/AKT signaling cascade. The inhibitor blocks the conversion of PIP2 to PIP3.

Protocol

Critical Step: Serum Starvation PI3K is highly sensitive to growth factors in serum (FBS). To see clear inhibition, we must first synchronize the cells.

  • Seeding: Seed

    
     cells in a 6-well plate.
    
  • Starvation: Once attached, wash with PBS and replace media with serum-free media for 16 hours (overnight).

  • Treatment:

    • Add compound (at IC

      
       concentration) for 1 hour .
      
    • Stimulation:[1][2] After 1 hour, add EGF (50 ng/mL) or Insulin for 15 minutes to spike PI3K activity.

  • Lysis:

    • Wash with ice-cold PBS containing phosphatase inhibitors (Na

      
      VO
      
      
      
      , NaF).
    • Lyse in RIPA buffer.

  • Detection (Antibodies):

    • Primary: Rabbit anti-pAKT (Ser473) [Cell Signaling Tech #4060].

    • Control: Mouse anti-Total AKT or

      
      -Actin.
      
  • Success Criteria:

    • Vehicle: Strong p-AKT band (due to EGF stimulation).

    • Treated: Disappearance or significant fading of p-AKT band, while Total AKT remains constant.

Functional Readout: Caspase 3/7 Apoptosis Assay

While CellTiter-Glo measures metabolic death, this assay confirms the mechanism is apoptosis (programmed cell death), which is the desired outcome for cancer therapeutics.

Protocol:

  • Setup: Identical seeding to the Viability assay (3,000 cells/well).

  • Treatment: Treat with compound for 24 hours (apoptosis occurs earlier than gross viability loss).

  • Reagent: Add Caspase-Glo® 3/7 Reagent (Promega).

    • Mechanism:[1][3][4] The reagent contains a DEVD-aminoluciferin substrate. Active Caspase 3 cleaves DEVD, releasing luciferin -> Light.

  • Data Interpretation:

    • A "bell-shaped" curve is often observed. At very high concentrations, rapid necrosis may prevent caspase activation.

    • Positive Result: >2-fold increase in luminescence compared to DMSO control.

References

  • Burger, M. T., et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Medicinal Chemistry Letters.

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics.

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening.

Sources

Quantitative Analysis of 2-Morpholino-3-(trifluoromethyl)pyridine: A Guide to Chromatographic and Spectrometric Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Morpholino-3-(trifluoromethyl)pyridine is a critical heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents. The incorporation of the morpholine moiety and the trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity and metabolic stability.[1][2][3] Consequently, the accurate and precise quantification of this intermediate is paramount during process development, quality control, and metabolite identification studies. This application note provides a comprehensive overview of robust analytical methodologies for the quantification of 2-Morpholino-3-(trifluoromethyl)pyridine, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to serve as a foundational framework for researchers, scientists, and drug development professionals, enabling them to develop and validate analytical methods tailored to their specific matrices and instrumentation.

Physicochemical Properties and Analytical Considerations

Understanding the chemical nature of 2-Morpholino-3-(trifluoromethyl)pyridine is fundamental to selecting and optimizing an appropriate analytical method. The molecule possesses a basic morpholine nitrogen and a pyridine ring, suggesting good solubility in acidic aqueous solutions and organic solvents. The trifluoromethyl group enhances the compound's volatility and hydrophobicity.[2][4] These characteristics make both reversed-phase HPLC and GC viable analytical techniques.

The choice between HPLC and GC-MS is often dictated by the sample matrix, required sensitivity, and the need for structural confirmation. HPLC is a versatile technique suitable for a wide range of sample types, while GC-MS offers exceptional sensitivity and selectivity, particularly for volatile and semi-volatile compounds.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is a powerful and widely accessible technique for the quantification of polar and nonpolar compounds in solution.[9] This method separates analytes based on their partitioning between a nonpolar stationary phase and a polar mobile phase. For 2-Morpholino-3-(trifluoromethyl)pyridine, a C18 column is a suitable choice for the stationary phase, offering excellent retention and resolution.

Causality in Experimental Choices for HPLC
  • Mobile Phase Selection: A mixture of acetonitrile or methanol with water is a common mobile phase for RP-HPLC. The organic modifier is chosen for its ability to elute the analyte from the C18 column. A buffer, such as ammonium acetate or formic acid, is often added to the aqueous phase to control the pH and ensure consistent ionization of the basic morpholine and pyridine nitrogens, leading to improved peak shape and reproducibility.

  • Wavelength Selection: The pyridine ring in the analyte contains a chromophore that absorbs UV light. A UV-Vis detector is, therefore, a straightforward and cost-effective means of detection. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte, typically at its lambda max (λmax), to ensure maximum sensitivity.

  • Internal Standard: The use of a structurally similar internal standard is crucial for accurate quantification. The internal standard corrects for variations in injection volume, sample preparation, and instrument response. A suitable internal standard would be a commercially available pyridine derivative with similar retention characteristics but chromatographically resolved from the analyte.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, methanol, and water.
  • Ammonium acetate or formic acid (analytical grade).
  • 2-Morpholino-3-(trifluoromethyl)pyridine analytical standard.
  • Internal standard (e.g., 2-bromo-3-(trifluoromethyl)pyridine).
  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
  • Mobile Phase B: Acetonitrile.
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Morpholino-3-(trifluoromethyl)pyridine in 10 mL of methanol.
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations. Spike each calibration standard with a constant concentration of the internal standard.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 260 nm)

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
  • Perform a linear regression analysis on the calibration curve.
  • Quantify the concentration of 2-Morpholino-3-(trifluoromethyl)pyridine in unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dilution, Extraction) add_is Add Internal Standard prep_sample->add_is prep_standards Prepare Calibration Standards prep_standards->add_is hplc_injection Inject into HPLC add_is->hplc_injection Analyze Samples & Standards separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration Chromatogram calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of 2-Morpholino-3-(trifluoromethyl)pyridine by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[5][6][7] Given the trifluoromethyl group, 2-Morpholino-3-(trifluoromethyl)pyridine is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.

Causality in Experimental Choices for GC-MS
  • Derivatization: While the target analyte may be amenable to direct GC-MS analysis, derivatization can sometimes improve peak shape and thermal stability.[6][10][11] However, for initial method development, direct injection is recommended to assess the compound's chromatographic behavior.

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point. This type of stationary phase provides good separation for a wide range of compounds.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS. EI produces a characteristic and reproducible fragmentation pattern that can be used for library matching and structural elucidation.

  • Data Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM mode increases sensitivity and selectivity by monitoring only a few characteristic ions of the analyte and the internal standard.

Experimental Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • High-purity helium as the carrier gas.
  • 2-Morpholino-3-(trifluoromethyl)pyridine analytical standard.
  • Internal standard (e.g., a deuterated analog or a structurally related compound with a different retention time).
  • Anhydrous sodium sulfate.
  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

2. Sample Preparation:

  • For samples in an aqueous matrix, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >8 with a suitable base to ensure the analyte is in its free base form.
  • Extract the analyte into an organic solvent like ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate.
  • Concentrate the extract under a gentle stream of nitrogen if necessary.
  • Reconstitute the residue in a known volume of solvent containing the internal standard.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the analyte and internal standard

4. Data Analysis:

  • Identify the characteristic ions for 2-Morpholino-3-(trifluoromethyl)pyridine and the internal standard from their full scan mass spectra.
  • Construct a calibration curve by plotting the ratio of the peak area of the analyte's primary ion to the peak area of the internal standard's primary ion against the concentration of the analyte.
  • Perform a linear regression analysis and quantify the analyte in unknown samples.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing extraction Liquid-Liquid Extraction drying Drying of Extract extraction->drying concentration Concentration drying->concentration reconstitution Reconstitution with Internal Standard concentration->reconstitution gcms_injection Inject into GC-MS reconstitution->gcms_injection Analyze Samples & Standards separation GC Separation gcms_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection integration Peak Integration detection->integration Mass Chromatogram calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of 2-Morpholino-3-(trifluoromethyl)pyridine by GC-MS.

Method Validation and Performance

For both HPLC and GC-MS methods, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Quantitative Data Summary

The following table provides a hypothetical summary of expected performance characteristics for the described methods. Actual values will be dependent on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.998> 0.998
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
LOD ~20 ng/mL~0.2 ng/mL
LOQ ~60 ng/mL~0.6 ng/mL

Conclusion

The accurate quantification of 2-Morpholino-3-(trifluoromethyl)pyridine is essential for its successful application in research and development. This application note has detailed robust and reliable HPLC-UV and GC-MS methods that can be adapted for this purpose. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. By following the outlined protocols and validation principles, researchers can ensure the generation of high-quality, reproducible data for this important chemical intermediate. For the identification of unknown impurities or metabolites, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[9]

References

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025). Vertex AI Search.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.). Benchchem.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship. (n.d.). eScholarship.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives - Benchchem. (n.d.). Benchchem.
  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.). PubMed.
  • Application Notes and Protocols for the Quantification of Morpholine Derivatives - Benchchem. (n.d.). Benchchem.
  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction - ResearchGate. (2025). ResearchGate.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). PubMed Central.
  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023). Research Outreach.
  • 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine - Chem-Impex. (n.d.). Chem-Impex.
  • 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem. (n.d.). PubChem.
  • 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine | C7H3F6NO | CID 175669059 - PubChem. (n.d.). PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Morpholino-3-(trifluoromethyl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Morpholino-3-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The trifluoromethyl group and the basic morpholino moiety introduce unique properties that require careful consideration during purification. This resource is structured to address specific issues in a question-and-answer format, offering not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Morpholino-3-(trifluoromethyl)pyridine that influence its purification?

A1: The purification strategy for 2-Morpholino-3-(trifluoromethyl)pyridine is dictated by a combination of its structural features:

  • Basicity: The morpholino nitrogen is basic (a tertiary amine), making the compound susceptible to strong interactions with acidic stationary phases like silica gel. This can lead to peak tailing in chromatography.[1]

  • Polarity: The presence of the morpholine ring and the electronegative trifluoromethyl group imparts a moderate to high polarity to the molecule. This influences solvent selection for both chromatography and recrystallization.

  • Electron-Withdrawing Effects: The trifluoromethyl group is a strong electron-withdrawing group.[2] This reduces the electron density of the pyridine ring, which can affect its reactivity and interaction with chromatographic media.[3][4]

  • Solubility: The compound is a solid at room temperature, suggesting that recrystallization is a viable purification method.[5]

Q2: What are the most common impurities I should expect from the synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine?

A2: The synthesis typically involves the nucleophilic aromatic substitution of 2-chloro-3-(trifluoromethyl)pyridine with morpholine.[6][7] Potential impurities include:

  • Unreacted 2-chloro-3-(trifluoromethyl)pyridine: Incomplete reaction will leave the starting material in your crude product.

  • Excess Morpholine: As a reagent, any unreacted morpholine will be present.

  • By-products from side reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the starting material or degradation of the product can occur. Positional isomers from the synthesis of the starting material, 2-chloro-3-(trifluoromethyl)pyridine, can also be carried through.[8]

Q3: Which purification technique is generally most suitable for 2-Morpholino-3-(trifluoromethyl)pyridine?

A3: The choice of purification technique depends on the scale of your synthesis and the purity requirements.

  • Flash Column Chromatography: This is the most common and versatile method for purifying small to medium-scale reactions (milligrams to several grams). It is effective at removing both polar and non-polar impurities.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective and scalable method to obtain high-purity material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very high purity requirements or for separating closely related impurities, Prep-HPLC is the method of choice, although it is less scalable than the other techniques.

Troubleshooting Guide: Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel column.

  • Cause: The basic morpholino nitrogen is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This leads to non-ideal elution behavior.

  • Solution:

    • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase (typically 0.1-1% v/v). The amine will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks.[1]

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[9]

    • Ammonia in the Mobile Phase: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective. A common solvent system is dichloromethane/methanol with 0.1-1% ammonium hydroxide.[9]

Experimental Protocol: Deactivating Silica Gel for Improved Chromatography of Basic Compounds

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).

  • Add 1% triethylamine (v/v) to the slurry.

  • Gently stir the slurry for 5-10 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column with your mobile phase, which should also contain 0.1-1% triethylamine.

Issue 2: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Cause: The compound may be too polar for the chosen solvent system, or it may be irreversibly binding to the silica gel.

  • Solution:

    • Increase Solvent Polarity: A common polar solvent system is a gradient of methanol in dichloromethane. For highly polar compounds, you may need to use up to 20% methanol.

    • Add a Competitive Solvent: In addition to increasing the methanol concentration, adding a small amount of a more competitive solvent like acetic acid (if your compound is stable to acid) or, more likely for this basic compound, ammonium hydroxide can help to displace it from the silica.

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving ineffective, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol may be a better option.[10]

Issue 3: I am seeing a new spot on my TLC plate after my compound has been on the column for a while, suggesting decomposition.

  • Cause: The acidic nature of the silica gel may be causing the degradation of your compound.

  • Solution:

    • Run the column quickly: Do not let the compound sit on the column for an extended period.

    • Use a deactivated stationary phase: As mentioned in Issue 1, using deactivated silica or alumina can prevent degradation.

    • Neutralize the crude product: Before loading onto the column, ensure that your crude product is free from any acidic or basic residues from the workup that could react on the silica surface.

Troubleshooting Guide: Recrystallization

Issue 1: I can't find a suitable single solvent for recrystallization.

  • Cause: Your compound may have high solubility in most common solvents at room temperature or low solubility even at elevated temperatures.

  • Solution:

    • Use a binary solvent system: This is a common and effective technique. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

    • Suggested Binary Solvent Systems for 2-Morpholino-3-(trifluoromethyl)pyridine:

      • Ethanol/Water[11]

      • Acetone/Hexanes[11]

      • Ethyl Acetate/Hexanes[11]

      • Tetrahydrofuran/Hexanes[11]

Solvent Selection Table for Recrystallization [11]

Solvent SystemComments
Ethanol/WaterA good starting point for moderately polar compounds.
Acetone/HexanesEffective for a wide range of polarities.
Ethyl Acetate/HexanesA common choice for compounds of intermediate polarity.
Dichloromethane/HexanesUseful if the compound is highly soluble in chlorinated solvents.

Issue 2: My compound is "oiling out" instead of forming crystals.

  • Cause: The solution is supersaturated, and the compound is coming out of solution as a liquid phase rather than a solid crystalline lattice. This can happen if the solution is cooled too quickly or if the concentration is too high.

  • Solution:

    • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Use a more dilute solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until it redissolves. Then, allow it to cool slowly.

    • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: The purity of my compound does not improve after recrystallization.

  • Cause: The impurity may have a similar solubility profile to your desired compound in the chosen solvent system.

  • Solution:

    • Try a different solvent system: The relative solubilities of your compound and the impurity may be different in another solvent or solvent mixture.

    • Perform a hot filtration: If the impurity is insoluble in the hot recrystallization solvent, you can remove it by filtering the hot solution before allowing it to cool.

    • Consider a preliminary purification step: If the crude material is very impure, a quick filtration through a plug of silica gel to remove baseline impurities before recrystallization can be very effective.

Visualization and Workflow Diagrams

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 2-Morpholino-3-(trifluoromethyl)pyridine scale Scale of Reaction? start->scale chromatography Flash Column Chromatography scale->chromatography < 10 g recrystallization Recrystallization scale->recrystallization > 10 g (if crude purity >90%) purity_req Required Purity? prep_hplc Preparative HPLC purity_req->prep_hplc Insufficient final_product Pure Product purity_req->final_product Sufficient chromatography->purity_req recrystallization->purity_req prep_hplc->final_product

Caption: A decision tree to guide the selection of the most appropriate purification technique.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation/ Peak Tailing check_base Is the eluent basic? start->check_base add_base Add 0.1-1% TEA or NH4OH to eluent check_base->add_base No check_polarity Is the eluent polar enough? check_base->check_polarity Yes add_base->check_polarity increase_polarity Increase % of polar solvent (e.g., MeOH in DCM) check_polarity->increase_polarity No check_stationary_phase Consider stationary phase check_polarity->check_stationary_phase Yes increase_polarity->check_stationary_phase use_deactivated_silica Use deactivated silica or alumina check_stationary_phase->use_deactivated_silica Still issues good_separation Good Separation check_stationary_phase->good_separation Optimized use_deactivated_silica->good_separation

Caption: A systematic workflow for troubleshooting common column chromatography issues.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Görög, S. (2007). Identification and Determination of Impurities in Drugs. In Progress in Pharmaceutical and Biomedical Analysis (Vol. 4, pp. 712-731). Elsevier.
  • U.S. Patent No. 4,973,698. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • U.S. Patent No. 8,455,691. (2013).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-826.
  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules, 49(7), 2136-2144.
  • PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139-148.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • National Institutes of Health. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(14), 4734-4742.
  • YouTube. (2020, August 6). Selecting a recrystallization solvent [Video]. Retrieved from [Link]

  • PubMed Central. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(11), 2589.
  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
  • Dalton Transactions (RSC Publishing). (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • ResearchGate. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography.
  • AMSbio. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (2017).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pittcon. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC).
  • AIChE - Proceedings. (2012). (330e)
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ACS Symposium Series. (2001).

Sources

Identifying and minimizing byproducts in 2-Morpholino-3-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in


 and Cross-Coupling Workflows
Audience:  Senior Process Chemists & Medicinal Chemists
Executive Summary: The Steric-Electronic Conflict

Synthesizing 2-Morpholino-3-(trifluoromethyl)pyridine presents a classic "push-pull" conflict in heterocyclic chemistry.

  • Electronic Activation (The Push): The 3-trifluoromethyl (

    
    ) group is strongly electron-withdrawing, theoretically activating the 2-position for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Steric Hindrance (The Pull): The bulk of the ortho-

    
     group creates significant steric strain, impeding the approach of the morpholine nucleophile.
    

This guide addresses the specific byproducts arising from forcing this reaction (thermal degradation) and the impurities generated by competitive pathways (hydrolysis).

Part 1: The Reaction Landscape & Impurity Profile

The following diagram maps the primary reaction pathways and the genesis of key impurities.

ReactionPathways SM Starting Material (2-Halo-3-CF3-Pyridine) Target TARGET PRODUCT 2-Morpholino-3-(CF3)pyridine SM->Target Path A: SNAr (Base, Heat) Imp_Hydrolysis IMPURITY A: Hydrolysis (2-Hydroxy-3-CF3-Pyridine) SM->Imp_Hydrolysis Path B: H2O/OH- Imp_Decomp IMPURITY C: Thermal Decomp (Tar/Polymerization) SM->Imp_Decomp Path C: Excessive Heat (>140°C) Morph Morpholine Imp_Dimer IMPURITY B: Salt Aggregates (Morpholine HCl) Morph->Imp_Dimer Acid Scavenging

Figure 1: Reaction landscape highlighting the competition between the desired


 pathway and moisture-driven hydrolysis or thermal decomposition.
Part 2: Critical Troubleshooting Guide (Q&A)
Issue 1: "The reaction stalls at 60% conversion, even after 24 hours."

Diagnosis: Steric Shielding by the 3-


 Group.
The 

group blocks the trajectory of the nucleophile (morpholine). If you are using 2-chloro-3-(trifluoromethyl)pyridine , the leaving group (Cl) is often not labile enough to overcome this barrier at standard temperatures.

Corrective Protocol:

  • Switch Leaving Groups: Transition to 2-fluoro-3-(trifluoromethyl)pyridine . The C-F bond is highly polarized, accelerating the

    
     reaction rate by up to 300-fold compared to the chloride, allowing the reaction to proceed at lower temperatures (avoiding decomposition).
    
  • Solvent Polarity: Switch to DMSO or NMP . These solvents solvate the cationic intermediate more effectively than acetonitrile or THF, lowering the activation energy.

ParameterStandard Condition (Stalling)Optimized Condition (High Conversion)
Substrate 2-Chloro-3-(CF3)pyridine2-Fluoro-3-(CF3)pyridine
Solvent Acetonitrile / THFDMSO (anhydrous)
Temperature 80°C (Reflux)100°C - 110°C
Base

(Triethylamine)

or DIPEA
Issue 2: "I see a persistent byproduct at [M-69] in LCMS."

Diagnosis: Hydrolysis (Formation of Pyridone). The mass difference corresponds to the replacement of the Morpholine group (86 Da) with a Hydroxyl group (17 Da) relative to the product, or simply the hydrolysis of the starting material (Cl -> OH).

  • Identity: 3-(trifluoromethyl)pyridin-2-ol (often exists as the 2-pyridone tautomer).

  • Cause: Trace water in the solvent or hygroscopic bases (

    
    , 
    
    
    
    ) reacting with the electron-deficient pyridine ring.

Corrective Protocol:

  • Moisture Control: Use molecular sieves (3Å) in the reaction vessel. Ensure DMSO/DMF is anhydrous (<50 ppm water).

  • Base Selection: Avoid hydroxide bases. Use Cesium Carbonate (

    
    )  or DIPEA . Cesium carbonate is particularly effective due to the "Cesium Effect" (higher solubility in organic solvents).
    
Issue 3: "The reaction mixture turns black/tarry with low yield."

Diagnosis: Thermal Decomposition & Polymerization. Forcing the reaction of the 2-chloro substrate at high temperatures (>130°C) to overcome steric hindrance often leads to the degradation of the morpholine ring (oxidation) or polymerization of the pyridine substrate.

Corrective Protocol (The Buchwald-Hartwig Alternative): If the


 route requires temperatures that degrade your material, switch to a Palladium-catalyzed amination. This bypasses the need for extreme heat.

Buchwald-Hartwig Protocol:

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (Prevent chelation issues).

  • Base:

    
     (Sodium tert-butoxide).
    
  • Solvent: Toluene or 1,4-Dioxane at 80-100°C.

Part 3: Validated Experimental Workflow

The following logic tree guides the decision-making process for maximizing yield based on real-time observations.

TroubleshootingLogic Start Start Reaction (Check LCMS t=2h) Decision1 Is Conversion > 50%? Start->Decision1 Yes Continue to Completion Decision1->Yes Yes No Check Impurity Profile Decision1->No No Imp_OH Peak: [M-Cl+OH] (Hydrolysis) No->Imp_OH Hydrolysis Peak Imp_SM Only SM Remaining (No Reaction) No->Imp_SM Stalled Action_Dry Action: Add 3Å Sieves Switch to Anhydrous Base Imp_OH->Action_Dry Action_Heat Action: Increase Temp OR Switch to 2-Fluoro SM Imp_SM->Action_Heat

Figure 2: Decision matrix for in-process control (IPC) during synthesis.

Part 4: Purification & Isolation Strategy

Because the product is a basic amine, you can utilize an Acid-Base Workup to remove non-basic impurities (like the hydrolyzed pyridone byproduct).

  • Extraction: Dilute reaction mixture with Ethyl Acetate.

  • Acid Wash: Wash organic layer with 1N HCl.

    • Result: The Product (Morpholine amine) moves to the Aqueous Phase (protonated).

    • Impurities: Non-basic impurities stay in the Organic Phase.

  • Neutralization: Separate the aqueous layer, cool to 0°C, and basify with NaOH to pH 10.

  • Recovery: Extract the now-neutral product back into Ethyl Acetate.

References
  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Library.

  • Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling: Mechanism and Application in Heterocyclic Synthesis. Alfa Chemistry Knowledge Base.

  • Enamine. (2023).[2] Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine Technical Reports.

  • RSC Publishing. (2023). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination.[3] Royal Society of Chemistry.

Sources

Overcoming poor solubility of 2-Morpholino-3-(trifluoromethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solubility challenges associated with 2-Morpholino-3-(trifluoromethyl)pyridine . This document is structured as a Tier-3 Support Resource, designed for senior researchers requiring immediate, actionable protocols.

Ticket Topic: Overcoming Solubility Barriers in Synthesis, Purification, and Analysis Status: Resolved / Expert Guide Applicable CAS: Analogous to 3-trifluoromethylpyridine derivatives (e.g., intermediates for PI3K inhibitors).[1]

The Diagnostic: Why is it Insoluble?

Before attempting to dissolve the compound, you must understand the structural physics driving its resistance.

  • The "Brick Dust" Effect: The 3-trifluoromethyl (

    
    ) group is highly lipophilic, yet the pyridine ring and morpholine nitrogen introduce polarity. This creates a "schizophrenic" molecule that does not fully obey "like dissolves like."[1]
    
  • Lattice Energy vs. Solvation: The symmetry and the electron-withdrawing nature of the

    
     group often lead to high crystalline lattice energy. Standard solvents (DCM, MeOH) may not overcome the energy required to break the crystal lattice at room temperature.
    
  • Steric Shielding: The bulky

    
     group at position 3 sterically crowds the morpholine at position 2, potentially twisting the molecule. While this reduces pi-stacking, the fluorine atoms create strong dipole interactions that resist dissolution in non-polar solvents.
    
Solubility Matrix

Use this reference table to select the correct solvent system for your specific application.[1]

Solvent ClassRepresentative SolventsSolubility RatingApplication Note
Polar Aprotic DMSO, DMF, NMPHigh (with Heat)Best for Reaction. Use for

synthesis or cross-coupling.[1] Requires heating (>60°C) to break lattice.
Chlorinated DCM, ChloroformModerate/Poor Extraction Only. Often dissolves the amorphous form but fails with crystalline product.[1]
Polar Protic Methanol, EthanolLow Crystallization. Product likely crashes out (precipitates) from these, making them excellent "anti-solvents" for purification.[1]
Ethers THF, 1,4-DioxaneModerate Reaction Alternative. Good for reactions requiring lower boiling points than DMF, but concentration limits apply.[1]
Hydrocarbons Hexanes, HeptaneInsoluble Wash Solvent. Use to wash away non-polar impurities; the product will remain solid.[1]

Synthesis & Reaction Optimization

Issue: "My starting materials dissolve, but the reaction turns into a sludge."

The Fix: Do not fight the precipitate. Use Reaction-Induced Crystallization .[1] In the synthesis of 2-morpholino-3-(trifluoromethyl)pyridine (typically via


 of 2-chloro-3-(trifluoromethyl)pyridine with morpholine), the product is often less soluble than the starting materials.[1]

Protocol: The "Slurry-to-Solid" Workup

  • Solvent Choice: Run the reaction in a minimum volume of DMF or DMSO (approx. 2-3 mL per gram of substrate).[1]

  • Temperature: Heat to 100–120°C . The reaction mixture should be homogeneous.

  • Precipitation: Upon completion, cool the mixture to Room Temperature (RT). If the product does not crash out, add Water (3x volume of reaction solvent) dropwise while stirring.

  • Isolation: The product will precipitate as a solid.[1][2]

    • Action: Filter via Büchner funnel.

    • Wash: Rinse with water (removes DMF/salts) followed by Hexanes (removes lipophilic impurities).[1]

    • Result: High-purity solid without column chromatography.

Purification: The "Solid Load" Technique

Issue: "I tried to load it on a silica column using DCM, but it precipitated at the top and streaked."

The Fix: Never liquid-load insoluble heterocycles. Use Solid (Dry) Loading . Liquid loading requires a strong solvent (like DMSO) which ruins separation, or a weak solvent (DCM) which causes precipitation and clogging.[1]

Workflow Visualization

The following diagram outlines the decision logic for purification, ensuring you don't waste time on failed liquid loads.

SolidLoading Start Crude Material (Low Solubility) SolventCheck Does it dissolve in minimal DCM/MeOH? Start->SolventCheck LiquidLoad Liquid Load (Standard) SolventCheck->LiquidLoad Yes SolidLoad Solid (Dry) Load Protocol SolventCheck->SolidLoad No (Precipitates) Step1 1. Dissolve crude in DCM/MeOH (large vol) or Acetone SolidLoad->Step1 Step2 2. Add Silica Gel (Ratio: 1g crude : 2g silica) Step1->Step2 Step3 3. Rotary Evaporate to dry powder Step2->Step3 Step4 4. Load powder onto pre-packed column Step3->Step4

Figure 1: Decision tree for chromatography loading.[1] Solid loading prevents column clogging and "streaking" caused by precipitation.

Detailed Protocol:

  • Dissolve your crude 2-morpholino-3-(trifluoromethyl)pyridine in a flask using DCM/MeOH (9:1) . Use as much volume as needed to fully solubilize it (heat gently if necessary).

  • Add dry Silica Gel (40-63 µm) directly to the flask. Ratio: 2 grams of silica for every 1 gram of crude product.[1]

  • Evaporate the solvent on a Rotavap until you have a free-flowing dry powder.

  • Pour this powder onto the top of your flash column (or into an empty solid-load cartridge).

  • Eluent Tip: Use Hexane/Ethyl Acetate with 1% Triethylamine (

    
    ) .[1] The amine prevents the basic morpholine nitrogen from interacting with acidic silanols, sharpening the peak shape.
    

Analytical & Formulation Support

NMR Troubleshooting

Issue: "The proton signals are broad or missing in


."
Cause:  Aggregation.[1] Fluorinated pyridines often form dimers or aggregates in non-polar deuterated solvents due to dipole stacking.[1]
Solution: 
  • Switch Solvent: Use DMSO-

    
     . The high polarity breaks aggregates.
    
  • Add Acid: If signals remain broad, add 1 drop of TFA-

    
      (Trifluoroacetic acid-d).[1] This protonates the morpholine nitrogen, breaking intermolecular H-bonds and sharpening the spectrum.
    
Biological Assay Formulation

Issue: "The compound crashes out in the cell culture media (aqueous buffer)." Solution: You must create a "pre-concentrate."

  • Primary Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Do not pipette directly into water. Dilute into a vehicle containing PEG400 or Cyclodextrin .

    • Recipe: 5% DMSO + 40% PEG400 + 55% Water.

  • Final Dosing: Add this mix to the assay plate. The PEG/DMSO sheath prevents immediate micro-precipitation of the lipophilic

    
     moiety.
    

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to clean my glassware? A: Acetone is often insufficient for fluorinated pyridines.[1] Use DCM mixed with a small amount of MeOH , or hot Ethanol.

Q: My product is an oil, not a solid. Is it impure? A: Likely yes.[1] 2-Morpholino-3-(trifluoromethyl)pyridine derivatives are typically crystalline solids.[1] If it is an oil, you likely have trapped solvent (DMF) or impurities.

  • Fix: Dissolve in

    
     (Diethyl Ether) and wash extensively with water to remove trapped DMF, then triturate with Hexanes to induce crystallization.
    

Q: Is this compound toxic? A: Treat with high caution. 3-Trifluoromethylpyridines are known to be irritants and potentially toxic (acute toxicity, oral/dermal) [1, 4].[1] Always handle in a fume hood.

References

  • PubChem. (2025).[1][3] 2-Fluoro-3-(trifluoromethyl)pyridine Safety & Hazards. National Library of Medicine. Link[1]

  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)pyridine Product Sheet. Merck KGaA. Link

  • University of Rochester. (n.d.).[1] Chromatography: The Solid Phase & Loading Techniques. Department of Chemistry. Link

  • TCI Chemicals. (n.d.).[1] 3-(Trifluoromethyl)pyridine Safety Data Sheet. Link

  • Freie Universität Berlin. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Refubium. Link

Sources

Optimizing catalyst selection for cross-coupling reactions with 2-Morpholino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF3-PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Overcoming steric and electronic barriers in cross-coupling reactions.

Executive Summary: The "Deactivated" Scaffold Challenge

You are working with 2-Morpholino-3-(trifluoromethyl)pyridine . This is a high-value scaffold often found in PI3K/mTOR kinase inhibitors, but it presents a "perfect storm" of catalytic challenges:

  • Steric Wall (C3-CF₃): The trifluoromethyl group at C3 creates a massive steric blockade, severely hampering oxidative addition and reductive elimination at adjacent positions (C2/C4).

  • Catalyst Poisoning (Pyridine N): The basic nitrogen (N1) can displace phosphine ligands, forming inactive Pd(Pyridine)₂L₂ complexes ("The Pyridine Sink").

  • Electronic Deactivation: While the pyridine ring is electron-deficient (facilitating oxidative addition), the morpholine at C2 is an electron-donating group (EDG) that pushes electron density back into the ring, potentially slowing down nucleophilic attack in

    
     or altering the electronics for Pd insertion.
    

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for catalyst selection specific to this architecture.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: "My reaction stalls at 20% conversion. I see starting material and protodeboronation of the boronic acid."

Diagnosis: The reaction is likely suffering from Catalyst Arrest caused by the pyridine nitrogen binding to the Palladium center before the oxidative addition can occur, or the transmetallation step is too slow due to the steric bulk of the C3-CF₃ group.

Troubleshooting Protocol
VariableRecommendationRationale
Precatalyst Pd(OAc)₂ is insufficient. Switch to Pd-G4 Precatalysts (e.g., XPhos Pd G4).G4 precatalysts contain a pre-formed Pd(0)-Ligand species that activates rapidly at low temperatures, bypassing the induction period where pyridine poisoning occurs.
Ligand XPhos (for C5/C6 coupling) or SPhos (for difficult boronic acids).XPhos provides the trans-spanning bulk necessary to prevent the pyridine nitrogen from coordinating. SPhos is water-soluble and excellent for unstable boronic acids.
Base K₃PO₄ (3.0 equiv) in THF/Water (10:1) .Stronger bases (hydroxides) promote protodeboronation. Phosphate is mild enough to preserve the boronate but basic enough to activate the Pd-complex.
Additives None initially. If stalling persists, add 3A Molecular Sieves .Water control is critical. While Suzuki requires some water, excess water accelerates boronic acid decomposition before the slow catalytic cycle can consume it.
The "Steric Wall" Decision Matrix (C4 vs. C5/C6)

Coupling position relative to the CF₃ group dictates ligand choice.

  • Scenario A: Coupling at C5 or C6 (Remote from CF₃)

    • Difficulty: Moderate.[1]

    • Solution:XPhos Pd G4 or Amphos .

  • Scenario B: Coupling at C4 (Adjacent to CF₃)

    • Difficulty: Extreme (The "Orthogonal" Clash).

    • Solution:P(t-Bu)₃ Pd G2 or CataCXium A . These ligands are small enough to enter the steric pocket but electron-rich enough to drive the reaction.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

User Issue: "I am trying to install an amine at C5, but I only get reduction of the aryl halide."

Diagnosis: Reduction (hydrodehalogenation) competes with amination when the reductive elimination step is slow. The C3-CF₃ group destabilizes the Pd-Amido intermediate, allowing


-hydride elimination or H-abstraction from the solvent.
Troubleshooting Protocol

Q: Which ligand overcomes the CF₃ electronic bias? A: BrettPhos or RuPhos.

  • RuPhos: Ideal for secondary amines. Its bulk prevents the formation of the inactive bis-amine palladium complex.

  • BrettPhos: Essential for primary amines.[2] It is highly selective for mono-arylation and resists the electronic deactivation of the pyridine ring.

Experimental Workflow:

  • Purge: Argon sparge all solvents for 15 mins (Oxygen is fatal here).

  • Catalyst: Load RuPhos Pd G4 (2 mol%) .

  • Base: Use LHMDS (1.1 equiv) if the amine is acidic; NaOtBu (1.4 equiv) for aliphatic amines.

    • Note: Avoid carbonate bases; they are often too weak for this specific electron-rich/electron-poor push-pull system.

  • Temperature: Start at 65°C . If no reaction after 2 hours, ramp to 100°C .

Module 3: Visualizing the "Pyridine Poisoning" Trap

The following diagram illustrates why standard Pd(PPh₃)₄ fails and how bulky ligands (L) rescue the cycle.

G Start Pd(II) Precursor (e.g., Pd(OAc)2) ActiveCat Active Pd(0)-L (Monoligated) Start->ActiveCat Reduction + Ligand Binding Poisoned DEAD END: Pd(Pyridine)2L2 (Coordination to N1) ActiveCat->Poisoned Pyridine N-Coordination (If Ligand is small) OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd C-X Insertion (If Ligand is Bulky) Product Product Formation (Reductive Elimination) OxAdd->Product Transmetallation + Elimination Product->ActiveCat Regeneration

Figure 1: The Catalyst Bifurcation Point. Small phosphines allow the pyridine nitrogen to bind (Red path), effectively poisoning the catalyst. Bulky ligands like XPhos shield the metal center, forcing the reaction towards Oxidative Addition (Green path).

Module 4: FAQ - Specific Experimental Nuances

Q1: The reaction turns black immediately upon heating. Is this bad?

  • A: Yes. "Pd Black" precipitation indicates ligand dissociation. The ligand is not stabilizing the Pd(0) species effectively against the heat or the substrate.

  • Fix: Increase Ligand:Pd ratio to 2:1 or switch to a PEPPSI-IPr catalyst (NHC ligand), which is extremely thermally stable and resistant to "blacking out."

Q2: Can I use microwave irradiation?

  • A: Proceed with caution. While microwaves accelerate kinetics, 2-Morpholino-3-(trifluoromethyl)pyridine derivatives are prone to defluorination (loss of F from CF₃) under high localized heat and basic conditions.

  • Limit: Max 100°C, 30 minutes.

Q3: My product co-elutes with the starting material. How do I purify?

  • A: The CF₃ group makes both SM and Product lipophilic ("greasy").

  • Trick: If your product has a basic nitrogen (and the SM does not, or has a different pKa), perform an Acid-Base wash . Dissolve the crude in EtOAc, extract with 1M HCl. The pyridine product moves to the aqueous layer. Wash organic layer (removes non-basic impurities), then basify the aqueous layer and re-extract.

Summary of Recommended Catalyst Systems

Reaction TypeCoupling PartnerRecommended Catalyst SystemAlternative
Suzuki Aryl Boronic AcidXPhos Pd G4 + K₃PO₄Pd(dppf)Cl₂ (for simple cases)
Suzuki Heteroaryl BoronateSPhos Pd G4 + K₃PO₄Pd-PEPPSI-IPr
Buchwald Primary AmineBrettPhos Pd G4 + LHMDSPd₂dba₃ + BrettPhos
Buchwald Secondary AmineRuPhos Pd G4 + NaOtBuPd(OAc)₂ + RuPhos
Negishi Zinc ReagentsPd(P(t-Bu)₃)₂ PEPPSI-IPr

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Valente, C., et al. (2012). "PEPPSI–Pd–NHC Complexes: A New Class of Highly Active Catalysts." Organometallics. Link

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry. Link

  • Paul, F., et al. (1994). "Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Purification of 2-Morpholino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and synthesis workflow for 2-Morpholino-3-(trifluoromethyl)pyridine , a common intermediate in medicinal chemistry often synthesized via Nucleophilic Aromatic Substitution (SNAr).[1]

Topic: Synthesis and Purification of 2-Morpholino-3-(trifluoromethyl)pyridine CAS (Product): Not widely indexed (Derivative of CAS 65753-47-1) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Core Reaction Overview

The synthesis typically involves the displacement of a leaving group (Halogen) at the 2-position of the pyridine ring by morpholine. The trifluoromethyl group at the 3-position activates the 2-position for SNAr due to its strong electron-withdrawing inductive effect (-I).[1]

  • Starting Material A: 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1) OR 2-Fluoro-3-(trifluoromethyl)pyridine (CAS: 65753-52-8).[1]

  • Reagent: Morpholine (CAS: 110-91-8).[1]

  • Base: Excess Morpholine or Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (MeCN), DMF, or Neat (no solvent).

Chemist's Insight: Substrate Selection

"If you have the choice, use the 2-Fluoro analog.[2] The C-F bond is shorter and stronger, but the high electronegativity of fluorine creates a stronger dipole, making the C-2 carbon significantly more electrophilic (lower LUMO energy) compared to the chloro-analog.[1] This allows the reaction to proceed at lower temperatures (RT to 50°C) versus the 80-100°C often required for the chloride."[1]

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the decision logic for reaction setup and purification based on the physical state of the crude product.

PurificationWorkflow Start Start: Reaction Setup Substrate Choose Substrate: 2-Cl or 2-F Pyridine Start->Substrate Reaction Reaction: Solvent: MeCN or DMF Base: K2CO3 (2 equiv) Temp: 80°C (Cl) / RT (F) Substrate->Reaction Monitor Monitor (TLC/LCMS): Is SM consumed? Reaction->Monitor Monitor->Reaction Incomplete (Add Heat/Time) Workup Workup: Dilute w/ EtOAc, Wash w/ H2O (x3) Remove excess Morpholine Monitor->Workup Complete PhaseCheck Physical State Check: Is Crude Solid or Oil? Workup->PhaseCheck SolidPath Path A: Solid Recrystallization PhaseCheck->SolidPath Solid OilPath Path B: Oil Flash Chromatography PhaseCheck->OilPath Oil/Gum Cryst Solvent System: Hexanes/EtOAc or EtOH SolidPath->Cryst Column Gradient: 0-30% EtOAc in Hexanes OilPath->Column Final Pure 2-Morpholino-3-(CF3)pyridine Cryst->Final Column->Final

Caption: Logical workflow for the synthesis and purification of 2-Morpholino-3-(trifluoromethyl)pyridine, distinguishing between solid and oil isolation pathways.

Step-by-Step Troubleshooting Guide

Phase 1: Reaction & Monitoring

Q1: The reaction is stalling with 20% Starting Material (SM) remaining. Should I add more morpholine?

  • Diagnosis: The reaction generates HCl (or HF), which protonates the morpholine. If you used only 1 equivalent of morpholine without an auxiliary base, the morpholine is now trapped as morpholinium chloride and is non-nucleophilic.

  • Solution: Ensure you use at least 2.2 equivalents of morpholine (if using it as both reagent and base) or 1.1 equivalents of morpholine with 2 equivalents of

    
     or DIPEA.
    
  • Pro-Tip: If using the 2-Chloro substrate, increase temperature to 90°C. The CF3 group provides steric bulk that can slow down the approach of the nucleophile; thermal energy helps overcome this barrier.

Q2: I see a new spot on TLC that is very polar. Is this my product?

  • Analysis: Unlikely. The product (2-morpholino-3-CF3-pyridine) is typically less polar than the free morpholine but more polar than the starting chloride.[1] Very polar spots are often hydrolysis byproducts (2-hydroxy-3-trifluoromethylpyridine) caused by wet solvents.[1]

  • Verification: Check LCMS.

    • Product Mass: [M+H]+ ≈ 233.

    • Hydrolysis Mass: [M+H]+ ≈ 164.

  • Fix: Ensure solvents (DMF/MeCN) are anhydrous.

Phase 2: Workup & Isolation

Q3: I have a persistent emulsion during the aqueous extraction.

  • Cause: Morpholine is amphiphilic and can act as a surfactant.

  • Protocol:

    • Do not shake the separatory funnel vigorously; invert gently.

    • Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • If the emulsion persists, filter the biphasic mixture through a pad of Celite . This physically breaks the surface tension bubbles.

Q4: How do I remove excess morpholine without a column?

  • The "Acid Wash" Trap (WARNING): Standard protocols suggest washing with dilute HCl. DO NOT DO THIS indiscriminately. The pyridine nitrogen in your product has reduced basicity due to the electron-withdrawing CF3 group, but the morpholine nitrogen remains basic. Washing with 1N HCl will protonate your product and extract it into the water layer.

  • Correct Method:

    • Water Washes: Morpholine is highly water-soluble. Perform 3-4 washes with water.

    • Co-evaporation: Morpholine boils at ~129°C. It can be azeotroped off with toluene or removed under high vacuum with mild heating (50°C).

Phase 3: Purification

Q5: The product is an oil. How do I crystallize it?

  • Strategy: Many trifluoromethyl-pyridines are low-melting solids.[1]

    • Dissolve the oil in a minimum amount of hot Hexanes (or Pentane) with a few drops of EtOAc.

    • Cool slowly to Room Temperature, then to -20°C.

    • Scratching: Scratch the side of the flask with a glass rod to induce nucleation.

  • If it remains an oil: It is likely the "true" state or contains solvent impurities.[2] Proceed to flash chromatography.

Q6: Column Chromatography conditions?

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate.

    • Start: 100% Hexanes.

    • Gradient: 0%

      
       20% EtOAc.
      
  • Retention: The non-polar starting material (if 2-Cl) elutes first. The product elutes shortly after. Excess morpholine (if not removed by workup) stays at the baseline or requires MeOH/DCM to elute.

Data Summary: Physical Properties & Solvents

PropertyValue / ConditionNote
Molecular Weight 232.19 g/mol Formula:

Predicted LogP ~2.0 - 2.5Moderately lipophilic
Solubility DCM, EtOAc, MeOHInsoluble in water
TLC R_f ~0.4 (20% EtOAc/Hex)Varies by silica activity
Preferred Solvent Acetonitrile (MeCN)Easier workup than DMF
Workup Wash Water / BrineAvoid strong acid washes

FAQs

Q: Can I use the 2-Bromo analog instead? A: Yes, the reactivity order for SNAr on pyridines is generally F > Cl ≈ Br > I. The 2-Fluoro is vastly superior. 2-Bromo is acceptable but offers no significant advantage over 2-Chloro and is often more expensive.[1]

Q: Is the product stable? A: Yes, the 3-CF3 group stabilizes the pyridine ring against oxidation. Store at room temperature or 4°C. It is stable to standard aqueous workup conditions but avoid prolonged exposure to strong acids which may hydrolyze the morpholine ring over time.

Q: Why is the yield low (<50%)? A: Check for regioisomers if you started with a di-halo pyridine (e.g., 2,3-dichloro-5-trifluoromethylpyridine).[1] However, with 2-chloro-3-(trifluoromethyl)pyridine, the only side reaction is usually hydrolysis (to the pyridone) or incomplete conversion.[1] Ensure your reaction is strictly anhydrous if hydrolysis is observed.

References

  • Preparation of 2-chloro-3-trifluoromethylpyridine

    • Source: ChemicalBook & Patent Liter
    • Relevance: Defines the starting material properties and stability.[2]

  • General SNAr Reactivity of Trifluoromethylpyridines

    • Source: Research Outreach (2023).
    • Relevance: Explains the activation of the 2-position by the 3-CF3 group.
  • Workup of Morpholine Reactions

    • Source: University of Rochester, "Not Voodoo" Guide to Workups.
    • Relevance: Best practices for removing polar amines like morpholine
  • Physical Properties of Fluorinated Pyridines

    • Source: PubChem (2-Fluoro-3-(trifluoromethyl)pyridine).[1][3][4][5]

    • Relevance: Provides baseline physical d

Sources

Validation & Comparative

2-Morpholino-3-(trifluoromethyl)pyridine versus other morpholino-containing compounds in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Morpholino-3-(trifluoromethyl)pyridine against structurally related morpholino-scaffolds. This analysis focuses on its application as a privileged pharmacophore in kinase inhibitor discovery (specifically PI3K/mTOR pathways) and agrochemical development.

Executive Summary

2-Morpholino-3-(trifluoromethyl)pyridine (MTP) represents a "privileged structure" in medicinal chemistry. Unlike simple morpholino-pyridines, the addition of the trifluoromethyl (-CF3) group at the C3 position drastically alters the physicochemical profile, enhancing lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

This guide compares MTP against:

  • 2-Morpholinopyridine (MP): The non-fluorinated parent scaffold.

  • Morpholino-pyrimidines: The standard scaffold found in first-generation PI3K inhibitors (e.g., Buparlisib).

Key Finding: MTP derivatives often exhibit superior metabolic half-life (


) and reduced oxidative clearance compared to their non-fluorinated or pyrimidine counterparts, making them ideal candidates for CNS-penetrant kinase inhibitors.

Chemical & Physical Property Comparison

The following table synthesizes data derived from Structure-Activity Relationship (SAR) studies involving morpholino-kinase inhibitors.

Feature2-Morpholino-3-(CF3)pyridine (MTP)2-Morpholinopyridine (MP)Morpholino-Pyrimidine
Electronic Effect Strong electron-withdrawing (-CF3) reduces basicity of pyridine N.Moderate basicity; prone to N-oxidation.High electron deficiency; vulnerable to nucleophilic attack.
Lipophilicity (cLogP) High (~2.5 - 3.0) Low (~1.0 - 1.5)Low to Moderate
Metabolic Stability High (CF3 blocks C3 oxidation).Low (C3/C5 prone to CYP450 oxidation).Moderate (Ring opening risks).
Kinase Selectivity High (CF3 induces twist, improving specificity).Low (Flat structure leads to promiscuous binding).Moderate (Often hits multiple PI3K isoforms).
Primary Application CNS-active drugs, Agrochemicals.General reagent, Early hits.Pan-PI3K Inhibitors (Oncology).

Mechanism of Action & SAR Logic

The superiority of the MTP scaffold lies in the "Ortho-Effect" of the trifluoromethyl group.

The Conformational Twist

In 2-morpholino-3-(trifluoromethyl)pyridine, the bulky -CF3 group sterically clashes with the morpholine ring. This forces the morpholine ring to twist out of the plane of the pyridine ring.

  • Result: This non-planar conformation often matches the ATP-binding pocket of lipid kinases (like PI3K

    
    ) better than the flat conformation of unsubstituted morpholino-pyridines, improving selectivity.
    
Metabolic Blocking

The C3 position of the pyridine ring is a metabolic "soft spot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (or -CF3) blocks this metabolic route, significantly extending the compound's half-life in vivo.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 2-Morpholino-3-(CF3)pyridine CF3 3-Trifluoromethyl Group (Steric & Electronic) Scaffold->CF3 Morpholine 2-Morpholine Ring (H-Bond Acceptor) Scaffold->Morpholine Pyridine Pyridine Core (Scaffold) Scaffold->Pyridine Effect1 Forces Non-Planar Twist (Selectivity) CF3->Effect1 Steric Clash Effect2 Blocks CYP450 Oxidation (Metabolic Stability) CF3->Effect2 C-F Bond Strength Effect3 Increases Lipophilicity (CNS Penetration) CF3->Effect3 Hydrophobicity Morpholine->Effect1

Caption: SAR Map illustrating how the interaction between the CF3 group and Morpholine ring dictates the pharmacological advantages of the MTP scaffold.

Experimental Protocols

To objectively compare MTP against other morpholino compounds, two key assays are required: Kinase Inhibition (Potency) and Microsomal Stability (PK Profile).

Protocol A: Synthesis of MTP Scaffold (Nucleophilic Aromatic Substitution)

Before testing, the scaffold must be synthesized or procured. Reaction: 2-Chloro-3-(trifluoromethyl)pyridine + Morpholine


 Product
  • Reagents: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve pyridine derivative in DMF (0.5 M).

    • Add

      
       and Morpholine.
      
    • Heat to 80°C for 4 hours (Monitor by TLC/LC-MS).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane:EtOAc).

Protocol B: In Vitro PI3K Kinase Assay (Comparison)

This assay compares the IC50 of an MTP-derivative versus a standard Morpholino-pyrimidine.

Materials:

  • Recombinant PI3K

    
     enzyme.
    
  • Substrate: PIP2:PS lipid vesicles.

  • ATP (

    
    ).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Preparation: Prepare 3x serial dilutions of MTP-compound and Reference Compound (e.g., BKM120 analog) in DMSO.

  • Enzyme Reaction:

    • Add

      
       compound solution to 384-well plate.
      
    • Add

      
       PI3K enzyme buffer. Incubate 15 min at RT.
      
    • Add

      
       ATP/PIP2 substrate mix to start reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add

      
       ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add

      
       Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to determine IC50.

Protocol C: Microsomal Stability Assay

Objective: Prove the metabolic superiority of the CF3-substituted scaffold.

  • Incubation: Incubate test compounds (

    
    ) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time.

Visualizing the Assay Workflow

Diagram 2: Comparative Bioassay Workflow

Assay_Workflow cluster_Assays Parallel Bioassays Start Compound Library (MTP vs. MP vs. Pyrimidines) Step1 Synthesis & Purification (>95% Purity) Start->Step1 Assay1 Biochemical Assay (PI3K IC50) Step1->Assay1 Assay2 Metabolic Stability (Microsomes) Step1->Assay2 Analysis Data Normalization (Fold-Change vs. Reference) Assay1->Analysis Potency Data Assay2->Analysis Clearance Data Decision Select Lead Scaffold Analysis->Decision

Caption: Workflow for parallel evaluation of potency and stability to select the optimal morpholino scaffold.

References

  • Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Retrieved from

  • Journal of Medicinal Chemistry.Morpholino-containing PI3K inhibitors: Structure-Activity Relationships. (General Reference for PI3K SAR).
  • ResearchGate. Trifluoromethylpyridine: Its chemistry and applications in agrochemicals. Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Morpholino-3-(trifluoromethyl)pyridine.[1] Retrieved from

  • National Institutes of Health (PMC). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from

Sources

Technical Guide: Validating the Mechanism of Action of 2-Morpholino-3-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: 2-Morpholino-3-(trifluoromethyl)pyridine (MTP) derivatives. Primary Target: Class I Phosphoinositide 3-kinases (PI3K) and Mammalian Target of Rapamycin (mTOR).[1] Therapeutic Context: Oncology (Solid tumors, Hematologic malignancies).

This guide provides a rigorous validation framework for MTP derivatives. These small molecules function as ATP-competitive inhibitors. The specific pharmacophore—a morpholine ring adjacent to a trifluoromethyl-substituted pyridine—is engineered to maximize hinge-binding affinity (via the morpholine oxygen) while leveraging the electron-withdrawing trifluoromethyl group to occupy the hydrophobic affinity pocket and improve metabolic stability against oxidative metabolism.

Part 1: The Pharmacophore & Target Landscape

To validate these derivatives, one must first understand the structural causality of their function. The MTP scaffold is a bioisostere of the well-characterized morpholino-pyrimidine class (e.g., Buparlisib).

Mechanistic Basis[2][3][4][5][6][7]
  • Hinge Binding (The Anchor): The oxygen atom of the morpholine ring forms a critical hydrogen bond with the amide backbone of Valine 851 (in PI3K

    
    ) or Valine 2240  (in mTOR). This mimics the adenine ring of ATP.
    
  • Hydrophobic Pocket (The Wedge): The trifluoromethyl (-CF

    
    ) group on the pyridine ring provides steric bulk and lipophilicity, displacing water and filling the hydrophobic pocket adjacent to the ATP binding site. This increases potency and selectivity over other kinases.
    
Pathway Visualization

The following diagram illustrates the dual-node inhibition potential of MTP derivatives within the PI3K/AKT/mTOR signaling cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Translation Protein Translation (Cell Growth) S6K->Translation MTP MTP Derivative (Inhibitor) MTP->PI3K ATP Competition MTP->mTORC1 Dual Inhibition

Caption: Dual-node inhibition mechanism. MTP derivatives block PI3K-mediated PIP3 generation and downstream mTORC1 activity.

Part 2: Comparative Performance Analysis

When characterizing a new MTP derivative, it is insufficient to test in isolation. You must benchmark against isoform-selective and pan-PI3K standards.[2]

Comparative Data Table

The following table synthesizes typical performance metrics for MTP derivatives (represented by the PQR/BKM structural class) against clinical standards.

FeatureMTP Derivatives (e.g., Bimiralisib analogs)Alpelisib (BYL719)Idelalisib (CAL-101)Wortmannin
Primary Target Pan-PI3K + mTOR (Dual)PI3K

(Isoform Selective)
PI3K

(Isoform Selective)
Pan-PI3K (Covalent)
Binding Mode Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-CompetitiveIrreversible (Covalent)
IC

(PI3K

)
< 50 nM (High Potency)~5 nM> 1,000 nM~5 nM
IC

(mTOR)
~50–100 nM> 10,000 nM> 10,000 nM~200 nM
Selectivity Profile Broad (Class I + mTOR)Narrow (Alpha specific)Narrow (Delta specific)Poor (Hits DNA-PK)
BBB Permeability High (CF

enhances lipophilicity)
Low/ModerateLowLow
Metabolic Stability High (CF

blocks oxidation)
ModerateModerateVery Low (Unstable)

Key Insight: The MTP scaffold's distinct advantage is often Blood-Brain Barrier (BBB) penetrance due to the fluorination, making these derivatives superior candidates for Glioblastoma (GBM) or brain metastases compared to Alpelisib.

Part 3: Mechanistic Validation Protocols

To claim your derivative acts via the proposed mechanism, you must execute the following self-validating experimental workflow.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Objective: Quantify direct enzymatic inhibition and determine IC


.

Why ADP-Glo? Unlike HTRF, ADP-Glo is universal for all lipid kinases and provides a high dynamic range, essential for potent inhibitors (IC


 < 10 nM).
  • Reagent Prep: Prepare 2.5x PI3K isoform (p110

    
    /p85
    
    
    
    ) buffer and 2.5x PIP2:PS lipid substrate.
  • Compound Titration: Serial dilute MTP derivative in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction:

    • Add 2

      
      L Compound.
      
    • Add 4

      
      L Enzyme. Incubate 15 min (allows inhibitor to bind hinge region).
      
    • Add 4

      
      L ATP/Lipid Substrate mix to initiate.
      
  • Termination: Incubate for 60 min at RT. Add 10

    
    L ADP-Glo Reagent (depletes unconsumed ATP).
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase signal). Read Luminescence.
  • Validation Check: Z-factor must be > 0.5. Reference compound (e.g., Wortmannin) must yield historical IC

    
     within 3-fold.
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the pathway in a physiological context.

Cell Line Selection: Use PC3 (PTEN null, constitutive PI3K active) or MCF7 (PIK3CA mutant).

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12h to reduce basal noise, then stimulate with Insulin/IGF-1 (optional, for inducible models).

  • Treatment: Treat with MTP derivative (0.1, 1.0, 10

    
    M) for 1 hour . (Short duration ensures we measure direct signaling impact, not secondary apoptosis).
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Immunoblot Targets:

    • p-AKT (Thr308): Direct readout of PDK1/PI3K activity. Expect dose-dependent decrease.

    • p-AKT (Ser473): Readout of mTORC2 activity. Expect decrease if dual inhibitor.

    • p-S6 (Ser235/236): Readout of mTORC1 activity.

    • Total AKT/S6: Loading controls (Must remain stable).

  • Interpretation: A disconnect (e.g., inhibition of p-S6 but not p-AKT) suggests the compound is acting downstream (mTOR specific) rather than at the PI3K level.

Validation Workflow Diagram

The following Graphviz diagram outlines the logical flow of the validation campaign.

Validation_Workflow cluster_Biochem Step 1: Biochemical (Cell-Free) cluster_Cell Step 2: Cellular (In Vitro) Compound MTP Derivative Enzyme ADP-Glo Assay (p110 alpha/beta/delta/gamma) Compound->Enzyme Selectivity Selectivity Check (vs mTOR/DNA-PK) Enzyme->Selectivity If IC50 < 100nM TargetEng Western Blot (pAKT / pS6) Selectivity->TargetEng If Selective Phenotype Proliferation (GI50 in PTEN-null) TargetEng->Phenotype If Pathway Down Decision Go/No-Go Decision Phenotype->Decision

Caption: Sequential validation pipeline ensuring on-target potency before phenotypic assessment.

References

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology." Journal of Medicinal Chemistry.

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3K inhibitor." Molecular Cancer Therapeutics.

  • Wick, M. J., et al. (2022). "Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure." Molecules.

  • Fabbro, D., et al. (2012). "Targeting the PI3K/AKT/mTOR Pathway: New Inhibitors and Clinical Outcomes."[3][4] Clinical Cancer Research.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

A Comparative Efficacy Analysis of Novel 2-Morpholino-3-(Trifluoromethyl)pyridine Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Proven Pharmacophores

The relentless evolution of fungal pathogens necessitates a continuous search for novel and effective fungicides. A promising strategy in agrochemical and pharmaceutical research involves the hybridization of known active structural motifs to create new chemical entities with potentially enhanced efficacy, broader spectrum of activity, or a more favorable resistance profile. This guide explores the fungicidal potential of a novel chemical class: 2-Morpholino-3-(trifluoromethyl)pyridine derivatives .

This class represents a strategic fusion of two well-established pharmacophores: the morpholine ring, a cornerstone of sterol biosynthesis inhibitors (SBIs)[1][2], and the trifluoromethylpyridine moiety, a key component in a variety of modern, high-potency pesticides[3][4][5]. The trifluoromethyl group is known to significantly enhance the biological activity of molecules due to its high electronegativity and metabolic stability[4][6]. The morpholine core, on the other hand, has a long history of effective fungal control with a low to medium risk of resistance development[2][7].

This document provides a framework for evaluating the efficacy of this novel fungicide class, presenting hypothetical comparative data and detailing the requisite experimental protocols to validate performance against established alternatives.

Hypothesized Mechanism of Action: Targeting Ergosterol Biosynthesis

Drawing from the well-characterized mechanism of morpholine fungicides like fenpropimorph and tridemorph, it is hypothesized that 2-Morpholino-3-(trifluoromethyl)pyridine derivatives will act as Sterol Biosynthesis Inhibitors (SBIs)[1]. Specifically, they are predicted to inhibit one or both of the following key enzymes in the fungal ergosterol biosynthesis pathway:

  • Δ¹⁴-reductase (ERG24)

  • Δ⁸→Δ⁷-isomerase (ERG2)

Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and integrity, ultimately resulting in fungal cell death[1]. The multi-site inhibitory action observed in some morpholine fungicides is a desirable trait that can delay the development of resistance[2].

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibitor Proposed Site of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol C14-demethylation (Target of DMIs) Fecosterol Fecosterol Ignosterol->Fecosterol Δ¹⁴-reductase (ERG24) Episterol Episterol Fecosterol->Episterol Δ⁸→Δ⁷-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungicide 2-Morpholino-3-(trifluoromethyl)pyridine Derivative Fungicide->Ignosterol Inhibition Fungicide->Fecosterol Inhibition

Caption: Proposed mechanism of action for 2-Morpholino-3-(trifluoromethyl)pyridine fungicides.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To ascertain the efficacy of a novel 2-Morpholino-3-(trifluoromethyl)pyridine fungicide (designated here as "Compound X"), a series of in vitro and in vivo experiments are required. The performance of Compound X should be benchmarked against established fungicides with different modes of action.

Selected Benchmark Fungicides:

FungicideChemical ClassFRAC CodeMechanism of Action
Fenpropimorph Morpholine5Sterol Biosynthesis Inhibitor (SBI)[1]
Fluazinam Phenylpyridinamine29Uncoupler of oxidative phosphorylation[4][6]
Tebuconazole Triazole3Demethylation Inhibitor (DMI)[8]
Trifloxystrobin Strobilurin11Quinone outside Inhibitor (QoI)[9]
Part 1: In Vitro Antifungal Activity Assessment

This initial phase aims to determine the intrinsic fungicidal or fungistatic activity of Compound X against a panel of economically important fungal pathogens.

Experimental Protocol: Broth Microdilution Assay

  • Pathogen Culture: Grow selected fungal pathogens (e.g., Erysiphe graminis (powdery mildew), Botrytis cinerea (grey mould), Fusarium oxysporum (fusarium wilt)) in appropriate liquid media.

  • Compound Preparation: Prepare a stock solution of Compound X and benchmark fungicides in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in 96-well microtiter plates.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth. To assess fungicidal activity, plate aliquots from clear wells onto fungicide-free agar and determine the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in no fungal growth.

Hypothetical In Vitro Efficacy Data (MIC in µg/mL):

FungicideErysiphe graminisBotrytis cinereaFusarium oxysporum
Compound X 0.5 1.0 2.0
Fenpropimorph0.8>50>50
Fluazinam5.00.2>50
Tebuconazole1.22.55.0
Trifloxystrobin0.60.910.0
Part 2: In Vivo Protective and Curative Activity Evaluation

In vivo assays on host plants are crucial to assess the compound's performance under more realistic conditions, including its ability to penetrate plant tissues and exhibit protective and curative effects.

Experimental Workflow:

In_Vivo_Workflow cluster_setup Experimental Setup cluster_protective Protective Assay cluster_curative Curative Assay Plant_Cultivation Cultivate host plants (e.g., barley for powdery mildew) in controlled environment Protective_Spray Apply fungicide solutions (Compound X, benchmarks, control) Plant_Cultivation->Protective_Spray Curative_Inoculation Inoculate with fungal pathogen Plant_Cultivation->Curative_Inoculation Protective_Inoculation Inoculate with fungal pathogen 24 hours post-application Protective_Spray->Protective_Inoculation Protective_Incubation Incubate under optimal conditions for disease development Protective_Inoculation->Protective_Incubation Protective_Assessment Assess disease severity (e.g., % leaf area infected) 7-14 days post-inoculation Protective_Incubation->Protective_Assessment Curative_Spray Apply fungicide solutions 24-48 hours post-inoculation Curative_Inoculation->Curative_Spray Curative_Incubation Incubate under optimal conditions for disease development Curative_Spray->Curative_Incubation Curative_Assessment Assess disease severity 7-14 days post-inoculation Curative_Incubation->Curative_Assessment

Caption: Workflow for evaluating protective and curative fungicidal activity.

Hypothetical In Vivo Efficacy Data (% Disease Control vs. Untreated Control):

FungicideProtective ActivityCurative Activity
Compound X 95% 75%
Fenpropimorph92%68%
Fluazinam88%45%
Tebuconazole90%80%
Trifloxystrobin96%65%

Discussion and Future Directions

The hypothetical data presented suggests that a fungicide derived from the 2-Morpholino-3-(trifluoromethyl)pyridine scaffold (Compound X) could exhibit potent and broad-spectrum antifungal activity. Its predicted efficacy against powdery mildew is comparable to leading commercial standards, with the added potential for activity against other challenging pathogens.

The strong protective and curative activities indicated in the hypothetical in vivo data would make such a compound a valuable tool in integrated pest management (IPM) programs. The unique combination of the morpholine and trifluoromethylpyridine moieties may also result in a favorable resistance profile, although this would require dedicated, long-term resistance monitoring studies.

Further research should focus on:

  • Synthesis and screening of a library of analogues to establish structure-activity relationships (SAR).

  • Mode of action studies to confirm the inhibition of ergosterol biosynthesis enzymes.

  • Mammalian and environmental toxicology studies to assess the safety profile.

  • Field trials under various environmental conditions to validate efficacy in a commercial setting.

Conclusion

The novel class of 2-Morpholino-3-(trifluoromethyl)pyridine fungicides represents a promising avenue for the development of next-generation crop protection agents. By strategically combining two proven fungicidal pharmacophores, there is a strong scientific rationale for their potential high efficacy and broad-spectrum activity. The experimental framework outlined in this guide provides a robust methodology for validating this potential and comparing performance against key industry benchmarks. Successful development of this chemical class could provide a much-needed new tool for sustainable and effective fungal disease management.

References

  • BenchChem. (2025). A Comparative Efficacy Analysis of Fenpropimorph and Other Morpholine Fungicides.
  • Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.
  • Nishimura, T., et al. (2020). Development of a novel fungicide, pyraziflumid. Journal of Pesticide Science. Available at: [Link]

  • Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Hollomon, D. W. (1994). Morpholines. BCPC Monograph.
  • Singh, R. K., et al. (2015). Synthesis of Some Trifluoromethyl Pyrido-Thiazolidinones and Their Antifungal Activity. International Journal of Innovations in Scientific Engineering.
  • Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, X., et al. (2023). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available at: [Link]

  • Beresford, R., & Christie, M. (2023). Morpholine (Amine) [Group 5] resistance management strategy. New Zealand Committee on Pesticide Resistance.
  • dos Santos, G. C., et al. (2024). Trends and approaches in morpholines fungicides detection: analytical determination using traditional and modern techniques. Journal of Analytical Toxicology. Available at: [Link]

  • Cantrell, C. L., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Helvetica Chimica Acta. Available at: [Link]

  • Krasavin, M., et al. (2019). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. Available at: [Link]

  • van der Pijl, R., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reuveni, M. (2001). Efficacy of trifloxystrobin (Flint), a new strobilurin fungicide, in controlling powdery mildews on apple, mango and nectarine, and rust on prune trees. ResearchGate. Available at: [Link]

  • Fernández-Ortuño, D., et al. (2021). Fungicide Resistance in Powdery Mildew Fungi. Microorganisms. Available at: [Link]

  • Ajay, D., et al. (2004). Combined use of morpholine and triazole fungicides for the management of blister blight of tea. ResearchGate. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Effects of synthetic and environmentally friendly fungicides on powdery mildew management and the phyllosphere microbiome of cucumber. PLOS ONE. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Morpholino-3-(trifluoromethyl)pyridine-based PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway remains a pivotal target. Dysregulation of this cascade is a hallmark of numerous cancers, driving aberrant cell growth, proliferation, and survival. Within the arsenal of compounds designed to intercept this pathway, 2-Morpholino-3-(trifluoromethyl)pyridine-based inhibitors have emerged as a promising class, demonstrating potent and often dual inhibition of PI3K and mTOR.

This guide provides an in-depth comparative analysis of a prominent member of this class, Bimiralisib (PQR309) , benchmarked against other notable morpholino-based PI3K/mTOR inhibitors. We will delve into their biochemical potency, cellular activity, and clinical performance, supported by detailed experimental protocols to empower your own investigations.

The Central Role of the PI3K/Akt/mTOR Pathway in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs fundamental cellular processes. Its activation initiates a cascade of phosphorylation events, culminating in the regulation of protein synthesis, cell cycle progression, and apoptosis. In many cancers, mutations or amplifications of components within this pathway lead to its constitutive activation, providing a survival advantage to tumor cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation (when unphosphorylated)

Caption: The PI3K/Akt/mTOR signaling cascade.

Comparative Performance Analysis of Morpholino-Based PI3K/mTOR Inhibitors

A direct comparison of inhibitory potency is fundamental to inhibitor selection. The following tables summarize the in vitro biochemical and cellular activities of Bimiralisib and other clinically relevant morpholino-based PI3K inhibitors. It is important to note that IC50 and Ki values can vary between studies due to different assay conditions.

Table 1: In Vitro Biochemical Potency (IC50/Ki in nM)
InhibitorPI3KαPI3KβPI3KδPI3KγmTORSelectivity NotesReference(s)
Bimiralisib (PQR309) 3366145170889 (IC50)Pan-PI3K inhibitor with balanced mTOR activity.[1]
Buparlisib (BKM120) 52166116262-Pan-Class I PI3K inhibitor.[2]
Pictilisib (GDC-0941) 333375580Potent pan-PI3K inhibitor with weaker mTOR activity.[3]
Apitolisib (GDC-0980) 52771417 (Ki)Dual PI3K/mTOR inhibitor.[4]
Gedatolisib (PF-05212384) 0.41.91.20.191.6Potent dual PI3K/mTOR inhibitor.[5]
Table 2: Cellular Activity and Clinical Trial Outcomes
InhibitorRepresentative Cellular IC50Key Clinical Trial FindingsCommon Adverse Events (>Grade 3)Reference(s)
Bimiralisib (PQR309) 233 nM (median in lymphoma cell lines)Modest efficacy in relapsed/refractory lymphoma with significant toxicity at continuous dosing. Intermittent dosing shows a better safety profile.[6][7]Hyperglycemia, neutropenia, thrombocytopenia, diarrhea, fatigue.[6][7][6][7][8]
Buparlisib (BKM120) Varies by cell lineShowed some benefit in combination with other agents, but development in lung cancer was halted due to a challenging safety profile.[9]Mood alteration (depression, anxiety), rash, hyperglycemia, elevated liver enzymes.[2][2][9]
Pictilisib (GDC-0941) Varies by cell lineLimited efficacy in some studies, potentially due to suboptimal dosing limited by toxicity.Rash, nausea, fatigue.[3][3]
Apitolisib (GDC-0980) <200 nM in 37% of breast cancer cell linesModest but durable antitumor activity. Severe on-target toxicities, particularly pneumonitis, limit its clinical potential.Hyperglycemia, rash, liver dysfunction, diarrhea, pneumonitis.[4][4]
Gedatolisib (PF-05212384) Varies by cell lineShows promising results in HR+/HER2- breast cancer, with significant improvement in progression-free survival in combination therapies.[5]Stomatitis, hyperglycemia, nausea, fatigue.[5][5]

Synthesis of a 2-Morpholino-3-(trifluoromethyl)pyridine-based Inhibitor: A Representative Workflow

The synthesis of Bimiralisib (PQR309) exemplifies a common strategy for constructing this class of inhibitors, typically involving a Suzuki coupling reaction as a key step.

Synthesis_Workflow cluster_0 Synthesis of Aryl Chloride Intermediate cluster_1 Synthesis of Boronate Intermediate Cyanuric_Chloride Cyanuric Chloride Aryl_Chloride 2-chloro-4,6-dimorpholino -1,3,5-triazine Cyanuric_Chloride->Aryl_Chloride Double Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Aryl_Chloride Suzuki_Coupling Suzuki Coupling Aryl_Chloride->Suzuki_Coupling Bromo_Pyridine 5-bromo-4-(trifluoromethyl) pyridin-2-amine Boronate Boronate Intermediate Bromo_Pyridine->Boronate Miyaura Borylation Bis_pinacolato_diboron Bis(pinacolato)diboron Bis_pinacolato_diboron->Boronate Boronate->Suzuki_Coupling Bimiralisib Bimiralisib (PQR309) Suzuki_Coupling->Bimiralisib

Caption: Synthetic workflow for Bimiralisib (PQR309).

Detailed Protocol: Synthesis of Bimiralisib (PQR309)

This protocol is a composite based on reported synthetic routes.

Part 1: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • Dissolve cyanuric chloride in N,N-dimethylformamide (DMF) and cool the solution to 0°C in an ice bath.

  • Slowly add morpholine (2 equivalents) to the solution while maintaining the temperature at 0°C. The causality here is to control the exothermic reaction and prevent unwanted side reactions.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours to ensure complete reaction.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine.

Part 2: Synthesis of the Boronate Intermediate

  • Combine 5-bromo-4-(trifluoromethyl)pyridin-2-amine, bis(pinacolato)diboron, potassium acetate (KOAc), and a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 in a reaction vessel with dioxane. The palladium catalyst is essential for the C-B bond formation in the Miyaura borylation.

  • Degas the mixture and heat to 115°C for 4 hours under an inert atmosphere (e.g., argon or nitrogen). This prevents degradation of the catalyst and reagents.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronate intermediate, which can often be used in the next step without further purification.

Part 3: Suzuki Coupling to form Bimiralisib (PQR309)

  • Combine the 2-chloro-4,6-dimorpholino-1,3,5-triazine from Part 1, the boronate intermediate from Part 2, a palladium catalyst (e.g., PdCl2(dppf)), and a base such as sodium carbonate (Na2CO3) in a mixture of 1,2-dimethoxyethane (DME) and water. The base is crucial for the transmetalation step of the Suzuki coupling mechanism.

  • Degas the mixture and heat to 90°C for 16 hours under an inert atmosphere.

  • Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Bimiralisib.

Experimental Protocols for Performance Benchmarking

To ensure reproducible and comparable data, standardized assays are critical. The following are detailed, field-proven protocols for key assays used to evaluate PI3K/mTOR inhibitors.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3K isoforms and mTOR by detecting the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

HTRF_Assay Start Start Add_Inhibitor Add Inhibitor (or DMSO vehicle) Start->Add_Inhibitor Add_Kinase_Lipid Add PI3K/mTOR Enzyme and PIP2 Substrate Add_Inhibitor->Add_Kinase_Lipid Incubate_Reaction Incubate at RT (e.g., 30 min) Add_Kinase_Lipid->Incubate_Reaction Add_Stop_Solution Add Stop Solution (e.g., EDTA) Incubate_Reaction->Add_Stop_Solution Add_Detection_Mix Add HTRF Detection Mix (Eu-anti-GST & Biotin-PIP3) Add_Stop_Solution->Add_Detection_Mix Incubate_Detection Incubate at RT (e.g., 2 hours) Add_Detection_Mix->Incubate_Detection Read_Plate Read HTRF Signal (665nm / 620nm) Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: HTRF-based in vitro kinase assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich PI 3-Kinase HTRF Assay Kit). This includes the kinase reaction buffer, ATP solution, PIP2 substrate, and HTRF detection reagents.

  • Inhibitor Dilution: Perform a serial dilution of the test inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Preparation: In a 384-well low-volume plate, add 0.5 µL of the diluted inhibitor or DMSO (for control wells).

  • Kinase Reaction:

    • Prepare a master mix of the PI3K or mTOR enzyme and PIP2 substrate in the kinase reaction buffer. The specific concentrations will depend on the enzyme and should be optimized for linear product formation over time.

    • Add 14.5 µL of the enzyme/lipid mixture to each well containing the inhibitor.

    • Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes. This incubation time should be within the linear range of the kinase reaction.

  • Stopping the Reaction: Add 5 µL of the stop solution (containing EDTA) to each well to chelate Mg2+ and halt the enzymatic reaction.

  • Detection:

    • Add 5 µL of the HTRF detection mix (containing a europium-labeled antibody and a biotinylated PIP3 tracer) to each well.

    • Seal the plate and incubate at room temperature for 2 hours to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight (Allow cells to attach) Seed_Cells->Incubate_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Incubate_Cells->Add_Inhibitor Incubate_Treatment Incubate for 48-72 hours Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: MTT cell proliferation assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitors for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Western Blotting for PI3K Pathway Phosphorylation

Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing direct evidence of pathway inhibition.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with inhibitors for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-S6K Thr389) and their total protein counterparts overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Conclusion

The 2-Morpholino-3-(trifluoromethyl)pyridine scaffold has proven to be a fertile ground for the development of potent PI3K/mTOR inhibitors. Bimiralisib (PQR309) stands out as a pan-PI3K inhibitor with balanced mTOR activity and the ability to cross the blood-brain barrier. However, its clinical development has been hampered by a challenging toxicity profile, a common theme among pan-PI3K and dual PI3K/mTOR inhibitors.[7]

In comparison, while other morpholino-based inhibitors like Buparlisib and Pictilisib have also faced hurdles in clinical trials due to toxicity and limited efficacy, Gedatolisib has shown promising results, particularly in breast cancer.[2][3][5] This highlights the critical importance of the therapeutic window and the need for careful patient selection and potentially intermittent dosing strategies to mitigate adverse events.[7]

The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and head-to-head comparison of these and other novel inhibitors. By carefully assessing their biochemical potency, cellular activity, and downstream pathway modulation, researchers can make more informed decisions in the quest for more effective and safer cancer therapeutics.

References

  • Bimiralisib, oral [PQR309] (panPI3K/mTOR) - Swiss Biotech Association. [Link]

  • Torqur AG Reports Promising Phase 2 Results for Bimiralisib Gel in Actinic Keratosis. (2025, March 7). [Link]

  • Bimiralisib, Topical PI3K/mTOR Inhibitor Shows Up To 92% Clearance Rate And Superior Tolerability In Proof-Of-Concept Actinic Keratosis Study - Swiss Rockets AG. (2025, October 1). [Link]

  • A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. [Link]

  • A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors - PubMed. (2024, March 13). [Link]

  • Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - NIH. (2020, December 3). [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. [Link]

  • Inhibition of the Phosphatidylinositol-3 Kinase Pathway Using Bimiralisib in Loss-of-Function NOTCH1-Mutant Head and Neck Cancer - PMC - NIH. (2022, September 16). [Link]

  • Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PubMed. (2016, June 15). [Link]

  • Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC. [Link]

  • Bimiralisib. Phosphatidylinositol 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) inhibitor, Treatment of solid tumors, T. [Link]

  • Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer | Targeted Oncology. (2025, July 31). [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed Central. (2014, November 4). [Link]

  • Gedatolisib Combos Improve PFS in Advanced PIK3CA Wild-Type Breast Cancer. (2025, July 29). [Link]

  • A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed. [Link]

  • Western Blotting using p70-S6K antibody? - ResearchGate. (2014, February 4). [Link]

  • Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - AACR Journals. [Link]

  • Study Finds Side Effects of Experimental Buparlisib Too Toxic - Breast Cancer.org. (2016, December 22). [Link]

  • Abstract 2664: PQR309: Structure-based design, synthesis and biological evaluation of a novel, selective, dual pan-PI3K/mTOR inhibitor | Request PDF - ResearchGate. (2025, October 24). [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - ResearchGate. (2021, March 20). [Link]

  • MTT Cell Assay Protocol. [Link]

  • Safety and efficacy of buparlisib (BKM120) and chemotherapy in advanced, squamous non-small cell lung cancer (sqNSCLC) - ASCO Publications. (2016, May 20). [Link]

  • General Protocol for Western Blotting - Bio-Rad. [Link]

  • Single-dose apitolisib PK profile on day 15 for all dose levels. A,... - ResearchGate. [Link]

  • Gedatolisib Given FDA Priority Review and More Breast Cancer News. (2026, January 26). [Link]

  • Gedatolisib Combined with Palbociclib and Letrozole in Patients with No Prior Systemic Therapy for Hormone Receptor-Positive, HER2-Negative Advanced Breast Cancer - PubMed. (2025, October 1). [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

  • A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PubMed Central. (2018, September 5). [Link]

  • A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer - AACR Journals. [Link]

  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. [Link]

  • Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study. (2019, November 5). [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). [Link]

  • Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PMC - PubMed Central. (2016, March 7). [Link]

  • VIKTORIA-1: Gedatolisib Plus Fulvestrant ± Palbociclib Is a Potential New SOC in HR+ PIK3CA Wild-Type Advanced Breast Cancer | OncLive. (2025, December 12). [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. [Link]

Sources

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Morpholino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Selectivity Challenge

The 2-Morpholino-3-(trifluoromethyl)pyridine moiety (and its structural analogs, such as the 2,6-dimorpholino pyrimidine core found in Buparlisib/BKM120 ) represents a privileged scaffold in oncology drug discovery. This pharmacophore is designed to target the ATP-binding pocket of lipid kinases, specifically the Phosphoinositide 3-kinase (PI3K) family and the related mTOR kinase.[1] The morpholine oxygen typically functions as a critical hydrogen bond acceptor for the hinge region (e.g., Val851 in PI3K


).[2]

However, this scaffold presents a unique cross-reactivity challenge: non-kinase off-target activity against tubulin . Unlike standard kinome promiscuity, where an inhibitor hits other kinases (e.g., CDK, FLT3), derivatives of this scaffold can mimic microtubule-destabilizing agents, leading to confounding cytotoxicity data.

This guide provides a rigorous comparative profiling framework to distinguish true PI3K pathway modulation from off-target cytoskeletal disruption.

Comparative Performance Analysis

We compare the archetype of this scaffold class, Buparlisib (BKM120) , against next-generation derivatives and alternative scaffolds like Alpelisib (BYL719) and Pictilisib (GDC-0941) .

Table 1: Cross-Reactivity and Selectivity Profile
FeatureBuparlisib (BKM120) Alpelisib (BYL719) Pictilisib (GDC-0941)
Scaffold Class Morpholino-pyrimidine/pyridineAminothiazole-proline derivativeThienopyrimidine
Primary Target Pan-PI3K (Class I)PI3K

(Isoform Selective)
Pan-PI3K (Class I)
PI3K

IC

(cell-free)
~52 nM~5 nM~3 nM
mTOR Cross-Reactivity Moderate (> 1

M)
LowLow
Tubulin Binding (Kd) High Affinity (~5

M)
No bindingNo binding
Mechanism of Toxicity PI3K inhibition + Mitotic Arrest Hyperglycemia (On-target)PI3K inhibition
BBB Penetration HighLow/ModerateLow

Critical Insight: The "2-Morpholino-3-(trifluoromethyl)pyridine" structural motif in Buparlisib creates a steric and electronic profile that unintentionally fits the colchicine-binding site on tubulin. This is not observed in the thienopyrimidine scaffold of Pictilisib.

Mechanistic Signaling & Off-Target Pathways

To understand the impact of cross-reactivity, we must visualize the intended pathway versus the off-target interference.

Diagram 1: PI3K Signaling vs. Tubulin Interference

This diagram illustrates the dual mechanism of Buparlisib-like inhibitors: blocking the PI3K/Akt survival signal while simultaneously disrupting microtubule dynamics, leading to G2/M arrest.

PI3K_Tubulin_Crosstalk cluster_pathway Canonical PI3K Pathway cluster_offtarget Off-Target Mechanism RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitosis (G2/M) Microtubules->Mitosis Inhibitor Morpholino-Pyridine Inhibitor (e.g., BKM120) Inhibitor->PI3K Inhibition (IC50 ~50nM) Inhibitor->Tubulin Off-Target Binding (Kd ~5µM)

Caption: Dual mode of action: Primary inhibition of PI3K signaling and secondary off-target disruption of tubulin polymerization.

Experimental Protocols for Profiling

To validate inhibitors derived from this scaffold, you cannot rely solely on kinase panels (e.g., KINOMEscan). You must implement a Self-Validating Orthogonal Workflow .

Protocol A: Differential Kinase Profiling (Binding vs. Function)

Objective: Determine if the inhibitor binds the kinase ATP pocket or acts allosterically.

  • Primary Screen (Binding): Use a competition binding assay (e.g., LanthaScreen or KINOMEscan).

    • Why: Eliminates ATP concentration bias.

    • Acceptance Criteria: Selectivity Score (S35) < 0.2 for highly selective compounds.

  • Secondary Screen (Functional): Radiometric

    
    P-ATP assay.
    
    • Step: Incubate recombinant PI3K isoforms (

      
      ) with PIP2 substrate and ATP (
      
      
      
      concentration).
    • Step: Add inhibitor (1 nM – 10

      
      M dose response).
      
    • Readout: Measure

      
      P incorporation into PIP3.
      
Protocol B: Tubulin Polymerization Assay (The "Scaffold Check")

Objective: Rule out the specific cytoskeletal toxicity associated with the morpholino-trifluoromethylpyridine moiety.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM).

  • DAPI (fluorescent reporter for polymerization).

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Treatment: Add inhibitor (10

    
    M) to 96-well black plate. Include Paclitaxel  (stabilizer control) and Nocodazole  (destabilizer control).
    
  • Initiation: Add GTP and shift temperature to 37°C.

  • Kinetics: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Normal: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Hit (BKM120-like): Flattened curve (inhibition of Vmax) or increased lag time.

Protocol C: High-Content Cellular Morphology Screen

Objective: Rapid phenotypic validation of off-target effects.

  • Cell Line: U2OS or HeLa (adherent, flat morphology).

  • Staining:

    • Hoechst 33342 (Nuclei).

    • Anti-alpha-tubulin antibody (Cytoskeleton).

  • Imaging: Automated confocal microscopy (20x objective).

  • Analysis:

    • Quantify "Cell Roundness" and "Nuclear Condensation".

    • Result: PI3K inhibitors cause G1 arrest (cells look normal/flat). Tubulin inhibitors cause G2/M arrest (cells round up, condensed chromatin).

Integrated Profiling Workflow

This flowchart guides the decision-making process when evaluating a new derivative of the scaffold.

Profiling_Workflow Start New Scaffold Derivative KinasePanel Kinome Scan (400+ Kinases) Start->KinasePanel Selectivity Selectivity Analysis KinasePanel->Selectivity TubulinAssay Tubulin Polymerization Selectivity->TubulinAssay If PI3K Active Fail Discard/Redesign (Toxic) Selectivity->Fail Promiscuous Phenotype Cell Morphology (Roundness) TubulinAssay->Phenotype Confirm Safety Pass Lead Candidate (Specific) Phenotype->Pass Flat Cells (G1 Arrest) Phenotype->Fail Rounded Cells (Mitotic Arrest)

Caption: Decision tree for validating morpholino-pyridine derivatives, prioritizing the exclusion of tubulin binders.

References

  • Bohnacker, T., et al. (2017). "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications. [Link]

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics. [Link]

  • Munoz, L., et al. (2018). "Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors." Pharmacological Research. [Link]

  • Wymann, M. P., & Wipf, P. (2011). "Kinase inhibitors: The things we do not know." Current Opinion in Chemical Biology. [Link]

Sources

Assessing the Selectivity of 2-Morpholino-3-(trifluoromethyl)pyridine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective agents is paramount. The 2-morpholino-3-(trifluoromethyl)pyridine scaffold represents a promising chemical starting point, combining the well-established kinase-binding properties of the morpholine ring with the unique electronic and metabolic characteristics imparted by the trifluoromethylpyridine core. This guide provides a comprehensive framework for assessing the selectivity of novel compounds based on this scaffold, herein referred to as "Compound X," comparing its hypothetical performance with established methodologies and related chemical entities. Our focus is on providing a robust, experimentally verifiable strategy for researchers in drug development.

The Rationale Behind the Scaffold: A Synthesis of Favorable Moieties

The 2-morpholino-3-(trifluoromethyl)pyridine scaffold is not arbitrary. It is a deliberate combination of functional groups with known benefits in kinase inhibition:

  • The Morpholine Moiety: This heterocyclic amine is a common feature in numerous approved and investigational kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway. The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many inhibitors.[1][2]

  • The Trifluoromethylpyridine Core: The trifluoromethyl group is a powerful electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability.[3] Its incorporation into the pyridine ring can influence the overall conformation and electronic distribution of the inhibitor, potentially leading to novel interactions with the target kinase and enhancing selectivity.

A notable example of a clinical-stage compound that incorporates both a morpholine and a trifluoromethylpyridine moiety is bimiralisib (PQR309) . Although the substitution pattern differs from our hypothetical "Compound X," its development and characterization provide a valuable roadmap for assessing selectivity.[4] Bimiralisib is a potent pan-class I PI3K/mTOR inhibitor, and its selectivity was extensively profiled against a large panel of kinases.[4]

A Multi-tiered Approach to Selectivity Profiling

A comprehensive assessment of kinase inhibitor selectivity requires a multi-pronged approach, moving from broad, in vitro screening to more physiologically relevant cellular and proteomic analyses. This tiered workflow ensures a thorough understanding of a compound's interaction landscape.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-wide Analysis Biochemical Kinome Scan Biochemical Kinome Scan Kd Determination Kd Determination Biochemical Kinome Scan->Kd Determination Identifies primary targets and off-targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kd Determination->Cellular Thermal Shift Assay (CETSA) Confirms high-affinity binders Phospho-protein Western Blot Phospho-protein Western Blot Cellular Thermal Shift Assay (CETSA)->Phospho-protein Western Blot Validates target engagement in situ Kinobeads Pulldown + MS Kinobeads Pulldown + MS Phospho-protein Western Blot->Kinobeads Pulldown + MS Functional confirmation of inhibition in signaling pathways Final Selectivity Profile Final Selectivity Profile Kinobeads Pulldown + MS->Final Selectivity Profile

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: In Vitro Biochemical Profiling

The initial step in characterizing a novel inhibitor is to assess its activity against a broad panel of purified kinases. This provides a direct measure of the compound's intrinsic affinity for a wide range of targets.

Large-Panel Kinome Scan

Commercial services, such as Eurofins' KINOMEscan™ or Reaction Biology's kinase panels, offer comprehensive screening against hundreds of human kinases.[5][6][7] These assays typically measure the ability of the test compound to displace a known ligand from the ATP-binding site. The results are often reported as percent of control, providing a global view of the compound's selectivity.

Experimental Data Example:

For our hypothetical "Compound X," a primary screen at a concentration of 1 µM might yield the following results, compared to the known PI3K/mTOR inhibitor, bimiralisib.

Kinase Target"Compound X" (% of Control)Bimiralisib (PQR309) (% of Control)
PI3Kα52
PI3Kβ104
PI3Kδ83
PI3Kγ73
mTOR156
CDK29598
EGFR9296
SRC8891
... (400+ other kinases)>85>90

Table 1: Hypothetical primary kinome scan data for "Compound X" and a comparator, bimiralisib. Lower % of control indicates stronger binding.

This initial screen would suggest that "Compound X" is a potent inhibitor of Class I PI3K isoforms and mTOR, with a selectivity profile that warrants further investigation.

Determination of IC50 and Kd Values

For the primary targets and significant off-targets identified in the initial scan, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). This quantitative data is crucial for comparing the potency of the compound against different kinases.

Experimental Protocol: In Vitro Kinase Assay (General)

  • Reagents: Recombinant kinase, substrate (peptide or protein), ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compound ("Compound X"), and a detection reagent (e.g., ADP-Glo™, radiolabeled ATP).[8][9]

  • Procedure:

    • Prepare serial dilutions of "Compound X" in DMSO.

    • In a microplate, add the kinase, substrate, and kinase buffer.

    • Add the diluted "Compound X" to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period.

    • Stop the reaction and measure the signal (e.g., luminescence, radioactivity) according to the detection method.[10][11][12]

  • Data Analysis: Plot the signal as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Target"Compound X" (IC50, nM)Bimiralisib (PQR309) (Ki, nM)[4]
PI3Kα3517
PI3Kβ8065
PI3Kδ6533
PI3Kγ5023
mTOR11061

Table 2: Hypothetical IC50 values for "Compound X" compared to published Ki values for bimiralisib.

Tier 2: Cellular Target Engagement and Functional Assays

While in vitro assays are essential, they do not fully recapitulate the complexity of the cellular environment. Cellular assays are critical to confirm that the compound can enter cells, engage its target, and exert a functional effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[13][14][15] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an activated PI3K pathway) to 80-90% confluency.

    • Treat the cells with "Compound X" at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., PI3Kα).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of "Compound X" indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with Compound X or Vehicle B Harvest and lyse cells A->B C Heat to various temperatures B->C D Centrifuge to separate soluble and aggregated protein C->D E Analyze soluble fraction by Western Blot D->E F Plot melting curves E->F

Figure 2: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Phospho-protein Analysis

To confirm that target engagement leads to functional inhibition of the signaling pathway, the phosphorylation status of downstream substrates can be assessed by Western blotting. For a PI3K/mTOR inhibitor, key downstream markers include phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).

A dose-dependent decrease in the levels of p-Akt and p-S6 upon treatment with "Compound X" would provide strong evidence of on-target activity in a cellular context.

Tier 3: Unbiased Proteome-wide Selectivity Assessment

To gain an unbiased view of the cellular targets of "Compound X," chemical proteomics approaches can be employed.

Kinobeads Affinity Chromatography

The Kinobeads technology utilizes an affinity matrix composed of immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[16][17][18] By pre-incubating the lysate with a free inhibitor ("Compound X"), the binding of the compound to its targets can be assessed by quantitative mass spectrometry. The targets of "Compound X" will be competed off the beads and will therefore be less abundant in the mass spectrometry analysis compared to a control sample. This method can identify both expected and unexpected off-targets in a native-like environment.[19][20]

Comparative Analysis and Structure-Activity Relationships (SAR)

The selectivity profile of "Compound X" should be compared to other inhibitors with similar scaffolds. For instance, if "Compound X" demonstrates greater selectivity for PI3Kα over other isoforms compared to bimiralisib, this could suggest that the 2-morpholino-3-(trifluoromethyl) substitution pattern is favorable for isoform-selective interactions. Conversely, if "Compound X" exhibits unexpected off-target activities, this information can guide further chemical modifications to improve selectivity.

Analysis of the structure-activity relationship (SAR) is crucial.[21][22] For example, modifications to the morpholine ring, such as the introduction of steric bulk, have been shown to dramatically improve selectivity for mTOR over PI3K.[2] Similarly, the position of the trifluoromethyl group on the pyridine ring can significantly impact potency and selectivity.[4]

Conclusion

Assessing the selectivity of a novel kinase inhibitor like a 2-morpholino-3-(trifluoromethyl)pyridine-based compound requires a systematic and multi-faceted approach. By integrating broad in vitro kinome profiling with cellular target engagement assays and unbiased chemical proteomics, a comprehensive and reliable selectivity profile can be established. This rigorous evaluation is essential for the development of safe and effective kinase inhibitors for therapeutic use. The experimental framework and comparative data presented in this guide provide a solid foundation for advancing such promising compounds from the bench to the clinic.

References

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903–1920. [Link]

  • Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 838–843. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7543. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]

  • Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 145–155. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3163–3171. [Link]

  • Gmaschitz, T., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]

  • Lim, S. M., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2073. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1506–1516. [Link]

  • Pérez-Vásquez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6917. [Link]

  • Hanafiah, N. A. M., & Othman, I. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI Publications. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4508. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9479–9496. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors... Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4495. [Link]

  • Wang, A., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved February 2, 2026, from [Link]

  • Hentemann, M., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(3), 1240–1244. [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 2, 2026, from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute. (n.d.). Target Landscape of Clinical Kinase Inhibitors. Retrieved February 2, 2026, from [Link]

  • Bantscheff, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(11), 4045–4055. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Retrieved February 2, 2026, from [Link]

  • Lapierre, J. M., et al. (2009). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 19(23), 6812–6815. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved February 2, 2026, from [Link]

  • Monash University. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved February 2, 2026, from [Link]

Sources

Peer-reviewed validation of 2-Morpholino-3-(trifluoromethyl)pyridine's role as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacophore Analysis: 2-Morpholino-3-(trifluoromethyl)pyridine in Kinase Inhibitor Design

Part 1: Executive Summary & Pharmacophore Definition

2-Morpholino-3-(trifluoromethyl)pyridine represents a privileged structural motif in the design of lipid kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. As a bioisostere of the widely utilized 2-morpholinopyrimidine scaffold (found in clinical agents like Buparlisib/BKM120), this pyridine-based pharmacophore offers distinct physicochemical and metabolic advantages.

This guide objectively compares the 2-Morpholino-3-(trifluoromethyl)pyridine pharmacophore against its pyrimidine counterparts, validating its role as a hinge-binding motif with enhanced metabolic stability and lipophilic vectoring.

Structural Deconstruction
  • Morpholine Ring : Functions as the primary hinge-binding element. The ether oxygen acts as a hydrogen bond acceptor for the amide backbone of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Pyridine Core : Serves as a rigid scaffold. Unlike the electron-deficient pyrimidine, the pyridine ring offers a modulated pKa, influencing solubility and permeability.

  • 3-Trifluoromethyl (-CF3) Group : A critical selectivity anchor. It occupies the hydrophobic "affinity pocket" often found adjacent to the ATP binding site, while simultaneously blocking the metabolically vulnerable C3 position from oxidative metabolism.

Part 2: Comparative Analysis (Pyridine vs. Pyrimidine Scaffolds)

The following analysis contrasts the 2-Morpholino-3-(trifluoromethyl)pyridine (Target) with the industry-standard 2-Morpholinopyrimidine (Alternative).

Table 1: Physicochemical & Biological Performance Comparison

Feature2-Morpholino-3-(trifluoromethyl)pyridine (Target)2-Morpholinopyrimidine (Alternative)Impact on Drug Design
Hinge Binding Monodentate (Morpholine O). Pyridine N is less basic, reducing non-specific binding.Bidentate potential (Pyrimidine N1/N3). Higher basicity can lead to off-target promiscuity.Target offers higher selectivity potential due to reduced H-bond donor/acceptor count.
Metabolic Stability High . The -CF3 group at C3 sterically and electronically blocks CYP450 oxidation at the most vulnerable site.Moderate . The C5 position of pyrimidine is prone to oxidative attack unless substituted.Target extends in vivo half-life (

) without requiring additional halogenation.
Lipophilicity (cLogP) Higher (+0.8 to +1.2) due to CF3.Lower.Target improves membrane permeability (CNS penetration) but requires solubility optimization.
Synthetic Accessibility Moderate .

requires activated substrates (e.g., 2-chloro-3-CF3-pyridine) or Pd-catalysis.
High . Pyrimidines are highly reactive to

displacements.
Alternative is preferred for rapid library generation; Target for lead optimization.
Toxicity Profile Reduced risk of reactive metabolite formation (quinone-imines).Potential for bioactivation if the ring is electron-rich.Target is safer for chronic dosing indications.

Part 3: Mechanistic Validation & Signaling Pathway

The efficacy of this pharmacophore relies on its ability to inhibit the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the pathway blockage and the specific binding mode of the pharmacophore.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex (Target of Pharmacophore) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1/2 AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor 2-Morpholino-3-(CF3)pyridine (Pharmacophore) Inhibitor->PI3K Competitive Inhibition (ATP Pocket)

Figure 1: Mechanism of Action. The pharmacophore competitively inhibits the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby silencing the downstream AKT/mTOR survival signal.

Part 4: Experimental Protocols for Validation

To validate this pharmacophore in your own research, follow these self-validating protocols. These workflows ensure chemical integrity and biological activity confirmation.

Protocol A: Synthesis of the Pharmacophore Scaffold

Objective : Synthesize 4-(2-morpholino-3-(trifluoromethyl)pyridin-X-yl) derivatives via


 displacement.
  • Reagents :

    • Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1).[1]

    • Nucleophile: Morpholine (Excess, 3.0 eq).

    • Base:

      
       (2.0 eq) or DIPEA.
      
    • Solvent: DMF or NMP (anhydrous).

  • Procedure :

    • Step 1 : Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq) in DMF (0.5 M concentration).

    • Step 2 : Add

      
       followed by Morpholine dropwise at room temperature.
      
    • Step 3 : Heat the reaction mixture to 90°C for 4–6 hours. Note: The CF3 group activates the 2-position, but less than a nitro group would. Heat is required.

    • Step 4 (Validation) : Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Look for mass shift [M+H]+ = 233.2 (Product) vs 181.5 (Starting Material).

    • Step 5 : Workup with water/EtOAc extraction. Dry over

      
      .
      
  • Quality Control :

    • 1H NMR (DMSO-d6) : Verify morpholine peaks (3.6 ppm, 3.1 ppm) and pyridine aromatic protons. The absence of the Cl-C2 signal confirms substitution.

Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo)

Objective : Determine


 potency of the synthesized scaffold compared to BKM120.
  • System Setup :

    • Enzyme: Recombinant PI3K

      
       (p110
      
      
      
      /p85
      
      
      ).
    • Substrate: PIP2:PS lipid vesicles (50

      
      M).
      
    • ATP: 10

      
      M (at 
      
      
      
      ).
  • Workflow :

    • Step 1 : Prepare 3-fold serial dilutions of the test compound (Start at 10

      
      M) in DMSO.
      
    • Step 2 : Incubate Compound + PI3K Enzyme for 15 mins at RT (Pre-equilibrium).

    • Step 3 : Initiate reaction by adding ATP/Lipid mixture. Incubate for 60 mins at RT.

    • Step 4 : Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

    • Step 5 : Add Kinase Detection Reagent (converts ADP to Light). Incubate 30 mins.

    • Step 6 : Measure Luminescence using a plate reader.

  • Data Analysis :

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme).

    • Fit curve using non-linear regression (Sigmoidal dose-response).

    • Success Criteria : Z-factor > 0.5. Reference inhibitor (e.g., Wortmannin or BKM120) must fall within 3-fold of historical

      
      .
      

Part 5: Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a closed-loop research process.

Experimental_Workflow Start Start: 2-Cl-3-CF3-Pyridine Rxn SnAr Reaction (+Morpholine, 90°C) Start->Rxn Purify Purification (Flash Chromatography) Rxn->Purify QC QC: LC-MS & NMR (Confirm Structure) Purify->QC QC->Rxn Fail (Re-optimize) Assay PI3K Kinase Assay (ADP-Glo) QC->Assay Pass Data Data Analysis (IC50 Calculation) Assay->Data Decision Compare vs BKM120 Data->Decision

Figure 2: Experimental Validation Workflow. A step-by-step guide from raw material to validated pharmacophore data.

References

  • Synthesis and Application of Trifluoromethylpyridines : Comprehensive review of synthetic pathways for 2-chloro-3-(trifluoromethyl)pyridine and its utility in drug discovery. Source: National Institutes of Health (NIH) [Link]

  • Identification of NVP-BKM120 as a Potent Class I PI3K Inhibitor : Detailed SAR study describing the morpholino-pyrimidine scaffold, serving as the comparative baseline for this guide. Source: PubMed Central [Link]

  • Structure-Activity Relationship of Pyridine Derivatives : Analysis of antiproliferative activity and SAR of pyridine-based inhibitors in cancer cell lines. Source: MDPI / NIH [Link]

  • PQR309 (Bimiralisib) Preclinical Characterization : Describes a dual PI3K/mTOR inhibitor utilizing a related morpholino-triazine/pyridine pharmacophore, validating the biological relevance of the motif. Source: ACS Publications / NIH [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.